acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.037 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16651-47-1 | |
| Record name | Acetic acid-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Acetic Acid Production
Catalytic Carbonylation of Methanol (B129727)
The carbonylation of methanol is the most dominant technology for acetic acid production, accounting for the majority of the world's manufacturing capacity. researchgate.netpatnawomenscollege.in This method involves the reaction of methanol with carbon monoxide in the presence of a catalyst. patnawomenscollege.in Two primary processes, the Monsanto process and the Cativa process, have been instrumental in industrial-scale synthesis.
Homogeneous Catalysis: Rhodium-based Systems (e.g., Monsanto Process)
Developed by Monsanto in the 1960s, this process utilizes a rhodium-based catalyst, specifically a rhodium carbonyl iodide complex, and was the leading technology for approximately 25 years. researchgate.netpatnawomenscollege.in The reaction operates under high pressure (30–60 atm) and temperatures (150–200 °C), achieving a selectivity for this compound greater than 99%. wikipedia.org The active catalytic species is the anion cis-[Rh(CO)₂I₂]⁻. wikipedia.org The process involves the oxidative addition of methyl iodide to the rhodium complex, followed by the insertion of a carbonyl group and subsequent reductive elimination to form acetyl iodide, which is then hydrolyzed to this compound. wikipedia.org
A key feature of the Monsanto process is its high selectivity, with minimal by-products. bcrec.id However, a significant drawback is the requirement for a substantial amount of water (up to 15 wt.%) to maintain catalyst activity and stability. ethz.ch
Heterogeneous Catalysis: Iridium-based Systems (e.g., Cativa Process)
In 1996, BP Chemicals introduced the Cativa process, which employs an iridium-based catalyst system, often promoted with ruthenium. researchgate.netingentaconnect.comwikipedia.org This process has largely supplanted the Monsanto process due to its higher efficiency, greater catalyst stability, and more favorable economics. bcrec.idwikipedia.org The Cativa process can operate at lower water concentrations (as low as 0.5%), which reduces the energy required for downstream purification and minimizes the formation of by-products like propionic acid. bcrec.idwikipedia.org
The higher stability of the iridium catalyst allows for operation over a wider range of conditions compared to the rhodium-based systems. bcrec.id The iridium catalyst is also more soluble in the reaction medium, enabling higher catalyst concentrations and, consequently, higher reaction rates. researchgate.net
| Process | Catalyst System | Promoter | Operating Pressure | Operating Temperature | Water Concentration | Key Advantages |
| Monsanto | Rhodium-based (e.g., [Rh(CO)₂I₂]⁻) | Iodide | 30–60 atm | 150–200 °C | High (up to 15 wt.%) | High selectivity (>99%) |
| Cativa | Iridium-based (e.g., [Ir(CO)₂I₂]⁻) | Ruthenium, Iodide | Not specified | Not specified | Low (<8 wt%, can be as low as 0.5%) | Higher efficiency, greater catalyst stability, lower by-product formation |
Mechanistic Insights into Carbonylation Catalysis
The catalytic cycle in both the Monsanto and Cativa processes involves several key steps. For the Monsanto process, the rate-determining step is the oxidative addition of methyl iodide to the cis-[Rh(CO)₂I₂]⁻ catalyst. wikipedia.org This is followed by the migratory insertion of a methyl group onto a carbonyl ligand to form an acetyl complex. wikipedia.org Reaction with another carbon monoxide molecule and subsequent reductive elimination releases acetyl iodide, which is then hydrolyzed to this compound. wikipedia.org
The Cativa process follows a similar catalytic cycle. It begins with the reaction of methyl iodide with the active iridium catalyst, [Ir(CO)₂I₂]⁻, to form an octahedral iridium(III) species. wikipedia.org After a ligand exchange, carbon monoxide inserts into the iridium-carbon bond. wikipedia.org The cycle concludes with the reductive elimination of acetyl iodide, regenerating the active catalyst. wikipedia.org Recent research has also explored heterogeneous catalysts, such as atomically dispersed ReO₄ on SiO₂, for halide-free methanol carbonylation, showing stable methanol conversion and high selectivity to this compound. sci-hub.se
Process Optimization and Energy Efficiency in Industrial Synthesis
A significant focus in the industrial production of this compound is on process optimization and energy efficiency. The Cativa process offers inherent advantages in this regard due to its ability to operate at low water concentrations, which significantly reduces the energy load in the purification section by minimizing the need for extensive drying columns. wikipedia.org This leads to lower steam consumption and improved carbon monoxide-based yield. taylorandfrancis.com
Recent conceptual designs for new this compound plants emphasize energy efficiency by integrating heat recovery systems. researchgate.net For instance, the exothermic heat from the carbonylation reaction can be used to generate low-pressure steam, which can then drive distillation columns. researchgate.net Further energy savings can be achieved through techniques like vapor compression in the purification columns. researchgate.net Simulation studies have shown that optimizing parameters such as feed entry stage in distillation columns and implementing heat exchanger networks can lead to significant energy recovery. ijert.org
Oxidation Pathways for this compound Synthesis
Acetaldehyde (B116499) Oxidation Processes
The oxidation of acetaldehyde is another established route for this compound production. echemi.com This process typically involves the liquid-phase oxidation of acetaldehyde with oxygen or air, often in the presence of a metal catalyst. google.comgoogle.com Manganese acetate (B1210297) is a commonly used catalyst for this reaction. google.comintratec.us
Ethylene (B1197577) Oxidation Routes
The oxidation of ethylene presents a significant pathway to this compound, primarily through indirect and direct conversion methods. A historically important indirect route is the Wacker process, which involves the oxidation of ethylene to acetaldehyde, followed by a subsequent oxidation step to yield this compound. google.comnumberanalytics.comwikipedia.org The Wacker process is a homogeneous catalytic system that traditionally uses a palladium(II) chloride and copper(II) chloride catalyst system. numberanalytics.comwikipedia.org The reaction can be carried out in a one-stage or two-stage process. In the one-stage process, ethylene and oxygen are passed through a reactor containing the aqueous catalyst solution at approximately 130°C and 400 kPa. wikipedia.org The two-stage process allows for the use of air instead of pure oxygen, with the reaction and catalyst regeneration occurring in separate steps. wikipedia.org While the primary product is acetaldehyde, this compound is a notable byproduct. wikipedia.org
More direct routes from ethylene to this compound have also been developed. A one-step vapor-phase oxidation process has been described using a catalyst containing palladium chloride and a vanadium or molybdenum oxide. google.com Another approach involves the oxidation of ethylene in the presence of a catalyst composed of palladium metal and sulfur modifiers. google.com Research has also demonstrated the gas-phase oxidation of ethylene to this compound over a Pd/WO3–ZrO2 catalyst in the presence of water, where acetaldehyde is formed as an intermediate via a Wacker-type reaction. researchgate.net A Japanese company, Showa Denko, developed a single-step process for converting ethylene to this compound with a selectivity of 87% using a lead and lead-platinum-based catalyst at high pressure. textiletoday.com.bd
| Process Feature | Wacker Process (One-Stage) | Direct Ethylene Oxidation (Showa Denko) |
| Primary Product | Acetaldehyde | This compound |
| Catalyst | PdCl₂, CuCl₂ | Lead, Lead-platinum |
| Selectivity to this compound | Byproduct | 87% |
| Pressure | High | High |
Hydrocarbon Oxidation (e.g., n-butane, naphtha)
The liquid-phase oxidation of saturated hydrocarbons, particularly n-butane and naphtha, represents a well-established, though now less common, method for this compound production. ecoinvent.orgcsic.eschemcess.com These processes were more prevalent before the dominance of methanol carbonylation. ecoinvent.org
The oxidation of n-butane is typically carried out in the liquid phase using a soluble cobalt compound, such as cobalt acetate, as a catalyst. lookchem.comgoogle.comresearchgate.net The reaction proceeds at elevated temperatures and pressures, for instance, at 175°C and 54 bar in the Celanese LPO (Liquid-Phase Oxidation) process. lookchem.com To mitigate long induction periods, a free-radical generator like methyl ethyl ketone can be used. google.com The oxidation of n-butane with air can achieve optimum selectivity for this compound at 110–120°C and 60 atm in the presence of cobalt acetate. researchgate.net This process yields a mixture of products, including formic acid, propionic acid, acetone, and methyl ethyl ketone, in addition to this compound. lookchem.com
Similarly, the liquid-phase oxidation of naphtha, a petroleum fraction, has been used commercially, particularly in Europe. ecoinvent.org This process operates at around 50 bar and temperatures between 120–180°C. ecoinvent.org While it can proceed without a catalyst, multivalent metal ions like manganese, cobalt, and chromium are often used to influence the product distribution and reaction conditions. ecoinvent.orgresearchgate.net Cobalt-based catalysts, such as cobalt acetate, are employed to enhance the yield of this compound. textiletoday.com.bdecoinvent.org The reaction is highly exothermic and produces a range of organic acids, including formic, propionic, butyric, and succinic acids, which require separation and purification. ecoinvent.org
| Feedstock | Catalyst | Temperature | Pressure | Key Byproducts |
| n-Butane | Cobalt acetate | 110-200°C lookchem.comresearchgate.net | 54-80 bar lookchem.com | Formic acid, Propionic acid, Methyl ethyl ketone, Acetone lookchem.com |
| Naphtha | Cobalt acetate, Manganese acetate textiletoday.com.bdecoinvent.org | 120-180°C ecoinvent.org | ~50 bar ecoinvent.org | Formic acid, Propionic acid, Butyric acid, Succinic acid ecoinvent.org |
Catalytic Advancements in Oxidation Reactions
Significant research has focused on improving the catalysts for the selective oxidation of hydrocarbons to this compound. For the oxidation of ethane (B1197151), a component of natural gas, Mo-V-Nb based catalysts have shown activity for producing ethene and this compound. mdpi.com Iron-based catalysts, such as Fe/ZSM-5, have also been investigated for the oxidation of ethane, demonstrating the potential for high selectivity to this compound with low carbon oxide formation. mdpi.com Furthermore, commercial gold complexes supported on functionalized carbon materials have been shown to be effective catalysts for the direct oxidation of ethane to this compound. unl.ptresearchgate.netmdpi.com In one study, a gold(III) catalyst heterogenized on functionalized carbon nanotubes achieved an this compound yield of 41.4%. mdpi.com
For n-butane oxidation, advancements have focused on improving efficiency and controlling product distribution. One improved process utilizes a cobalt catalyst with an acetaldehyde promoter at temperatures of 100 to 200°C and pressures of 48.3-62.1 bar. googleapis.com Another approach uses a dissolved catalyst system consisting of cobalt and bromine to achieve high yields of this compound from n-butane. google.com
Emerging and Sustainable Synthesis Routes
Synthesis Gas (Syngas) Conversion to this compound
The conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), to this compound is an area of active research, offering a potential route from various carbon sources like biomass and natural gas. google.commdpi.com
A common industrial practice is an indirect two-step process where syngas is first converted to methanol, which is then carbonylated to this compound. google.com However, direct conversion routes are being explored to improve chemical and energy efficiency. google.com One such direct process involves reacting carbon monoxide and hydrogen in the liquid phase at high pressure (at least 500 psig) and temperatures between 150°C to 300°C, using a catalyst system comprising a ruthenium compound, a cobalt compound, and an alkali metal halide activator. google.com
Another approach involves a triple tandem catalytic system in a single reactor, which integrates methanol synthesis from syngas, methanol carbonylation to this compound, and subsequent hydrogenation of this compound to ethanol (B145695). springernature.com While the final product in this specific system is ethanol, it demonstrates the potential for integrated processes starting from syngas. springernature.com
Biological conversion of syngas to this compound is also a promising alternative. mdpi.com Acetogenic bacteria can utilize the CO and CO₂ in syngas to produce acetate through the Wood-Ljungdahl pathway. mdpi.com This biotransformation offers a route from lignocellulosic waste materials, which can be gasified to produce syngas. mdpi.com
Methane (B114726) Carboxylation Approaches
The direct carboxylation of methane with carbon dioxide (CO₂) to produce this compound is a highly atom-efficient and attractive, yet challenging, route due to the high stability of both methane and CO₂ molecules. diva-portal.orgacs.orgresearchgate.netsci-hub.se
Significant research has been dedicated to developing catalysts capable of facilitating this reaction under milder conditions. One study reported an 8% direct conversion of methane to this compound with 100% selectivity using a CeO₂-ZnO supported montmorillonite (B579905) catalyst at 2 bar and 300°C. diva-portal.orgacs.org Vanadium-based complexes, such as NaVO₃, have also been shown to catalyze the reaction of methane with CO or CO₂ in an aqueous solution to produce this compound. rsc.org
Density functional theory (DFT) calculations have been employed to design and understand potential catalysts. researchgate.net For instance, "Single-Atom" - "Frustrated-Lewis-Pair" (SA-FLP) dual-active-site catalysts are being explored to co-activate CH₄ and CO₂ for this compound synthesis. researchgate.net Another study investigated the direct synthesis over a 5% Pt/alumina catalyst, observing the formation of gas-phase this compound at around 400°C. researchgate.net
| Catalyst System | Methane Conversion | Selectivity to this compound | Reaction Conditions |
| CeO₂-ZnO supported montmorillonite | 8% diva-portal.orgacs.org | 100% diva-portal.orgacs.org | 2 bar, 300°C diva-portal.orgacs.org |
| NaVO₃ with H₂O₂ and pyrazine-2-carboxylic acid | - | - | 40°C, 5.5 MPa osti.gov |
| 5% Pt/alumina | - | - | ~400°C researchgate.net |
CO₂ Utilization for this compound Synthesis
The utilization of CO₂, a major greenhouse gas, as a feedstock for chemical production is a key goal for a more sustainable chemical industry. diva-portal.orgeralberta.careccessary.com Several pathways for synthesizing this compound from CO₂ are under investigation.
One of the most explored routes is the direct reaction of methane and CO₂, as detailed in the methane carboxylation section. diva-portal.orgacs.orgeralberta.ca This approach is part of a broader strategy to use biogas (mainly CH₄ and CO₂) as a feedstock for value-added chemicals. csic.es
Another promising route is the hydrocarboxylation of methanol using CO₂ and H₂. researchgate.net Research has shown that a catalyst system of Rh₂(CO)₄Cl₂ with 4-methylimidazole (B133652) as a ligand, in the presence of LiCl and LiI, can efficiently produce this compound starting at 150°C. researchgate.net
Scientists have also developed an iron-based catalyst to produce this compound from carbon dioxide and hydrogen. reccessary.com The catalyst, derived from a metal-organic framework (MOF), consists of iron nanoparticles embedded in a porous carbon layer and remains stable in the acidic water created during the reaction. reccessary.com
A novel concept of water radiocatalysis has been introduced for the aqueous-phase carboxylation of methane with CO₂ to this compound at room temperature. acs.org Under γ-ray radiation, water radiolysis produces reactive species that convert methane and CO₂ into this compound with high selectivity. acs.org
Furthermore, certain microorganisms, like Clostridium sp. ATCC 29797, can produce acetate from H₂ and CO₂. tandfonline.com This biological pathway represents another avenue for CO₂ utilization in this compound synthesis. tandfonline.comnih.gov
A hybrid redox process (HRP) has been proposed to convert CO₂ and natural gas into separate streams of CO and syngas, which can then be used to produce this compound. researchgate.net This process has the potential to significantly lower CO₂ emissions compared to conventional routes. researchgate.net
Novel Catalysts and Interface Engineering for this compound Production
The evolution of this compound synthesis is increasingly driven by the development of advanced heterogeneous catalysts, focusing on novel catalyst design and sophisticated interface engineering. These methodologies aim to supersede traditional homogeneous systems, like the Monsanto and Cativa processes, by offering improved stability, easier separation, and the potential for milder, more sustainable reaction conditions. tudelft.nlresearchgate.net Key areas of innovation include the application of single-atom catalysts (SACs), bimetallic formulations, and the precise control of the interaction between active metal sites and their support materials. mdpi.comosti.gov
Single-atom catalysts represent the pinnacle of atomic efficiency, with isolated metal atoms dispersed on a support. osti.gov This configuration provides uniform, well-defined active sites that can exhibit unique catalytic properties. mdpi.com For instance, rhodium (Rh) SACs have been effectively used for the direct oxidation of methane to this compound and for methanol carbonylation. mdpi.comacs.org A study utilizing an activated carbon (AC) support for single Rh sites demonstrated superior activity for methanol carbonylation compared to its homogeneous equivalent. acs.org Theoretical and experimental data revealed that electron-donating carbonyl groups on the carbon surface anchor the Rh ions, enhancing the electron density of the metal center and lowering the activation energy for the rate-limiting step. acs.org Similarly, atomically dispersed iridium (Ir) on activated carbon, stabilized by lanthanum (La), has been reported as an effective heterogeneous catalyst for methanol carbonylation to produce methyl acetate, a precursor to this compound. acs.org
Bimetallic catalysts, which combine two distinct metals, offer another avenue for enhanced performance through synergistic effects. mdpi.com The second metal can modify the electronic properties of the active site, improve stability, or facilitate specific steps in the catalytic cycle. A Rh(I)/Ru(III) bimetallic catalyst, for example, was shown to reduce the energy barrier for the oxidative addition of methyl iodide, a key step in methanol carbonylation, compared to the conventional Monsanto catalyst. mdpi.com This synergistic interaction also contributes to the catalyst's stability. mdpi.com Other bimetallic systems, such as Ni-Cu on activated carbon and Ru-Rh complexes, have also been explored for synthesizing this compound from methanol and carbon monoxide or from CO2 and H2, respectively. scientific.netnih.govproquest.com
Interface engineering, which focuses on the interaction between the catalyst and its support, is crucial for optimizing performance. The support is not merely an inert scaffold but an active component that can influence the catalyst's electronic state, dispersion, and resistance to deactivation. mdpi.comrsc.org For example, using graphitic carbon nitride (g-C3N4) as a support for a rhodium complex resulted in high conversion (>97%) and yield (75–93%) in liquid-phase methanol carbonylation, attributed to the excellent dispersion of the complex on the support's high surface area. csic.esskku.edu In another approach, atomically dispersed rhenium oxide (ReO4) on an inert silica (B1680970) (SiO2) support was developed for the gas-phase, halide-free carbonylation of methanol. sci-hub.seacs.org This system showed stable activity with high selectivity to this compound (>93%), and its performance was further enhanced by adding a small amount of atomically dispersed Rh, achieving selectivity greater than 96%. sci-hub.seacs.org The choice of support also plays a critical role in other oxidative routes, such as the selective oxidation of ethanol or ethane, where gold (Au) catalysts supported on various metal oxides like TiO2, ZnO, and functionalized carbon materials have demonstrated high selectivity to this compound. mdpi.comd-nb.info
The table below summarizes the performance of various novel catalytic systems for this compound production.
| Catalyst System | Support Material | Reactants | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity/Yield (%) |
| Rh(I)/Ru(III) Bimetallic | - (Homogeneous) | Methanol, CO | 190 | 3.5 | - | 96.32% Selectivity (this compound) mdpi.com |
| Ni-Cu Bimetallic | Activated Carbon | Methanol, CO | - | - | >15.7 (Methanol) | - scientific.net |
| Ru-Rh Bimetallic | - (Homogeneous) | Methanol, CO2, H2 | 180 | - | 70.3 (Methanol) | 30.8 h-1 TOF (this compound) proquest.com |
| Single-Site Rh | Activated Carbon | Methanol, CO | - | - | - | 3x Activity of Homogeneous Catalyst acs.org |
| Atomically Dispersed ReO4 | SiO2 | Methanol, CO | 280 | 0.1 | >60 (Methanol) | >93% Selectivity (this compound) sci-hub.seacs.org |
| ReO4-Rh | SiO2 | Methanol, CO | - | - | - | >96% Selectivity (this compound) sci-hub.seacs.org |
| Rh-3BP Complex | Graphitic Carbon Nitride | Methanol, CO | 135 | 4.0 | >97 (Methanol) | 75-93% Yield (this compound) csic.es |
| Au Complexes | Functionalized Carbon | Ethane, K2S2O8 | 80 | - | - | 41.4% Yield (this compound) mdpi.com |
| Au | ZnO / TiO2 | Ethanol, O2 | 150 | - | >90 (Ethanol) | >95% Selectivity (this compound) d-nb.info |
Biotechnological Production of Acetic Acid: Processes and Microbial Systems
Microbial Acetogenesis and Acetic Acid Fermentation
Microbial production of this compound is dominated by two distinct biological routes: the oxidative fermentation of ethanol (B145695) by this compound Bacteria (AAB) and the synthesis from C1 gases via the Wood-Ljungdahl pathway in acetogenic bacteria. Yeast also contributes to this compound levels, often in conjunction with bacteria in co-fermentation systems.
This compound Bacteria (AAB) in Ethanol Oxidation
This compound Bacteria (AAB) are a group of strictly aerobic, Gram-negative bacteria renowned for their capacity to produce high concentrations of this compound through the oxidative fermentation of ethanol. This bioprocess is fundamental to the production of vinegar. The primary genera utilized in industrial applications are Acetobacter, Komagataeibacter, and Gluconobacter, chosen for their high ethanol-oxidizing capability and resistance to the accumulating this compound.
The conversion of ethanol to this compound is a two-step process occurring on the periplasmic side of the bacterial cell membrane.
Ethanol to Acetaldehyde (B116499) : Ethanol is first oxidized to acetaldehyde. This reaction is catalyzed by a membrane-bound alcohol dehydrogenase (ADH) that utilizes pyrroloquinoline quinone (PQQ) as a cofactor.
Acetaldehyde to this compound : The resulting acetaldehyde is immediately oxidized to this compound by a membrane-bound aldehyde dehydrogenase (ALDH), which is located in close proximity to ADH, often forming a multienzyme complex. This proximity ensures that the toxic intermediate, acetaldehyde, is not released.
This oxidative pathway is coupled to a respiratory chain, where electrons are transferred to ubiquinone, contributing to cellular energy generation. The genera Acetobacter and Komagataeibacter are particularly specialized in this conversion. Komagataeibacter species are noted for their exceptional tolerance to high concentrations of this compound (15-20%) and are therefore dominant in submerged fermentation processes for high-acidity vinegar. In contrast, Acetobacter species, which tolerate this compound concentrations of 5-10%, are often found in traditional or early-stage fermentations. Some Acetobacter and Komagataeibacter strains can further oxidize this compound to CO2 and water, a phenomenon known as overoxidation, which is undesirable in vinegar production.
Table 1: Comparison of Key this compound Bacteria (AAB) Genera
| Feature | Acetobacter | Komagataeibacter | Gluconobacter |
|---|---|---|---|
| Primary Substrate | Ethanol | Ethanol | Sugars (e.g., Glucose) |
| Primary Product | This compound | This compound | Gluconic Acid |
| This compound Tolerance | 5–10% (w/v) | 15–20% (w/v) | Lower |
| Overoxidation of Acetate (B1210297) | Yes | Yes | No |
| Industrial Role | Traditional vinegar, early-stage fermentation | High-acidity vinegar, submerged fermentation | Production of gluconic acid, vitamin C precursors |
Acetogenic Bacteria and the Wood-Ljungdahl Pathway
Acetogenic bacteria, or acetogens, are a group of obligately anaerobic bacteria that synthesize this compound from simple C1 compounds like carbon dioxide (CO2) and carbon monoxide (CO). This process is a key part of the global carbon cycle and offers a sustainable route for producing chemicals from waste gases, such as industrial flue gas or syngas derived from biomass gasification. Notable acetogens include species from the genera Clostridium, Moorella, and Acetobacterium.
The core metabolic route for this conversion is the Wood-Ljungdahl pathway (WLP), also known as the reductive acetyl-CoA pathway. The WLP is unique in its ability to fix CO2 and CO and is considered one of the most energetically efficient carbon fixation pathways known. The pathway is composed of two main branches:
The Methyl (Eastern) Branch : One molecule of CO2 is reduced to a methyl group. This multi-step reduction involves the cofactor tetrahydrofolate (H4F) and several enzymes. CO2 is first reduced to formate (B1220265), which is then attached to H4F. A series of enzymatic reactions subsequently reduces the formyl group to a methyl group, which is then transferred to a corrinoid iron-sulfur protein (CFeSP).
The Carbonyl (Western) Branch : A second molecule of CO2 is reduced to carbon monoxide (CO) by the enzyme CO dehydrogenase (CODH). This CO can also be directly utilized from the substrate gas.
The final step involves the enzyme acetyl-CoA synthase (ACS) , a key component of the CODH/ACS complex. ACS catalyzes the condensation of the methyl group from the CFeSP, the CO from the carbonyl branch, and coenzyme A (CoA) to form acetyl-CoA. This acetyl-CoA can then be converted to acetate, which generates ATP via substrate-level phosphorylation, or used for biosynthesis.
For production from CO, the reaction is: 4 CO + 2 H2O → CH3COOH + 2 CO2
The efficiency of this process depends on the specific microorganism, gas composition, and fermentation conditions such as pH and temperature. For example, Moorella thermoacetica is a thermophilic acetogen known for producing acetate as its sole product from syngas.
Table 2: Key Enzymes of the Wood-Ljungdahl Pathway
| Enzyme | Branch | Function |
|---|---|---|
| Formate Dehydrogenase | Methyl | Reduces CO2 to formate. |
| Formyl-THF Synthetase | Methyl | Attaches formate to tetrahydrofolate (THF). |
| Methylene-THF Dehydrogenase | Methyl | Reduces the formyl group. |
| Methylene-THF Reductase | Methyl | Further reduces the group to a methyl-THF. |
| Methyltransferase | Methyl | Transfers the methyl group to the Corrinoid Iron-Sulfur Protein (CFeSP). |
| Carbon Monoxide Dehydrogenase (CODH) | Carbonyl | Reduces CO2 to CO or utilizes existing CO. |
| Acetyl-CoA Synthase (ACS) | Condensation | Combines the methyl group, CO, and CoA to form acetyl-CoA. |
Yeast-mediated this compound Production and Co-fermentation
Yeasts, particularly Saccharomyces cerevisiae, are central to the initial stage of vinegar production: alcoholic fermentation. Under anaerobic or micro-aerobic conditions, they convert sugars from raw materials into ethanol. However, yeasts also naturally produce this compound as a metabolic byproduct.
The primary pathway for yeast this compound formation begins with glycolysis, where glucose is converted to pyruvate (B1213749). Pyruvate is then decarboxylated to acetaldehyde. While the main fate of acetaldehyde in alcoholic fermentation is its reduction to ethanol, a fraction can be oxidized to acetate by aldehyde dehydrogenases (ALDHs). This production is generally low but can be influenced by factors such as yeast strain, fermentation conditions (e.g., high sugar concentration, temperature), and nutrient availability.
In many traditional and industrial fermentation systems, a symbiotic relationship or co-fermentation between yeast and this compound Bacteria (AAB) is crucial. The process typically starts with yeast dominating the fermentation, producing ethanol. As the ethanol concentration rises and oxygen becomes available, AAB proliferate and oxidize the yeast-produced ethanol into this compound. This sequential or simultaneous activity allows for the efficient two-step conversion of sugar to this compound. For instance, in a simultaneous vinegar fermentation, yeast and thermotolerant AAB can be co-inoculated. The yeast begins producing ethanol, which the AAB then immediately begins to convert to this compound.
Metabolic engineering has also been explored to enhance or control this compound production in yeast. By overexpressing or deleting genes related to acetate metabolism, such as those encoding aldehyde dehydrogenases or acetyl-CoA synthetases, it is possible to modulate the final concentration of this compound. For example, deleting genes responsible for converting acetate into acetyl-CoA can lead to higher acetate accumulation. Conversely, to create yeast strains with low this compound output for products like wine, efforts focus on down-regulating the pathways leading to its formation.
Fermentation Methodologies and Control
The industrial production of this compound is carried out using two primary fermentation methodologies: submerged and surface fermentation. The choice of method depends on factors such as the desired scale of production, efficiency, and the type of final product.
Optimization of Bioreactor Conditions for Enhanced Yield
The efficiency of this compound fermentation is profoundly influenced by the operational parameters of the bioreactor. Key factors that can be manipulated to enhance yield include the fermentation mode (batch, fed-batch, or continuous), agitation speed, pH, and temperature.
Fermentation Modes:
Batch Fermentation: In a simple batch process, the initial concentration of ethanol is a critical factor. Studies have shown that while the initial glucose concentration can affect the growth rate of the microbial strain, it doesn't always impact the final total acidity. researchgate.net An optimal initial ethanol concentration, for instance, 7% in one study, led to the highest total acidity and fermentation yield. researchgate.net
Fed-Batch Fermentation: This technique involves the controlled feeding of substrates during the fermentation process. It has been demonstrated to significantly increase both the total acidity and the fermentation yield. researchgate.net For example, fed-batch fermentation of nipa sap that was first hydrolyzed to provide glucose and fructose (B13574) resulted in a high this compound concentration of 42.6 g/L and a yield of 0.87 g/g of sugar. researchgate.net Similarly, a fed-batch approach in wine fermentation has been shown to reduce this compound production by over 51% compared to whole-batch fermentation, which is beneficial for wine quality. oeno-one.eu
Continuous Fermentation: This mode allows for a steady state of production. In one instance, a twin bioreactor system for continuous vinegar production achieved an this compound productivity of 3.5 to 5.0 g/(l·h). researchgate.net Continuous fermentation with immobilized cells has also shown high productivity, although it can decrease as the retention time is increased to achieve full conversion. nih.gov
Agitation, pH, and Temperature:
The optimal pH for this compound production is typically in the acidic range, with studies indicating an optimum between 3.0 and 3.5. nih.gov
Temperature is another critical parameter, with the optimal range for many Acetobacter species, a common group of this compound-producing bacteria, being around 30-35°C. researchgate.netmdpi.com
Immobilized Cell Bioreactors:
The use of immobilized cells in a fibrous-bed bioreactor offers several advantages over free-cell fermentations. nih.gov This technology can support a high density of viable cells, leading to superior performance. nih.gov In one study, immobilized Clostridium formicoaceticum achieved an this compound yield of approximately 1.0 g/g from fructose, with a final acetate concentration of about 78 g/L. nih.gov In contrast, free-cell fermentation yielded about 0.9 g/g with a much lower final concentration of 46 g/L. nih.gov A key benefit is that immobilized cells exhibit greater tolerance to this compound inhibition. nih.gov
Table 1: Comparison of this compound Production in Different Bioreactor Systems
| Fermentation Type | Microorganism | Substrate | This compound Concentration | Yield/Productivity | Citation |
|---|---|---|---|---|---|
| Fed-Batch | Moorella thermoacetica | Hydrolyzed Nipa Sap | 42.6 g/L | 0.87 g/g sugar | researchgate.net |
| Fed-Batch (Immobilized) | Clostridium formicoaceticum | Fructose | ~78 g/L | ~1.0 g/g | nih.gov |
| Free-Cell Fed-Batch | Clostridium formicoaceticum | Fructose | ~46 g/L | ~0.9 g/g | nih.gov |
| Continuous (Twin Bioreactor) | Acetobacter aceti | Ethanol | 6.1-6.5% | 3.5-5.0 g/(l·h) | researchgate.net |
| Continuous (Immobilized) | Clostridium formicoaceticum | Fructose | - | 1.3-3.2 g/(L.h) | nih.gov |
Genetic and Metabolic Engineering of Microorganisms for this compound Biosynthesis
Advancements in genetic and metabolic engineering offer powerful tools to enhance the capabilities of microorganisms for industrial-scale this compound production. These strategies focus on redirecting metabolic pathways, regulating key enzymes, and improving the robustness of production strains. nih.govresearchgate.net
Modulation of Carbon Metabolic Fluxes
A primary goal of metabolic engineering is to channel the flow of carbon from the substrate towards the desired product, in this case, this compound. This involves manipulating the central carbon metabolism to maximize the formation of acetyl-CoA, the direct precursor to acetate. nih.gov
Strategies to achieve this include:
Increasing Pyruvate Dehydrogenase Activity: The pyruvate dehydrogenase (Pdh) complex is a key enzyme that converts pyruvate to acetyl-CoA. nih.gov Overexpression of the Pdh complex has been successfully applied to increase the flux towards acetyl-CoA. nih.gov
Enhancing Pyruvate Flux: Driving more carbon through glycolysis to produce pyruvate directly boosts the downstream formation of acetyl-CoA. nih.gov
Blocking Competing Pathways: Deleting genes responsible for the production of byproducts can redirect carbon flux towards acetate. For instance, deleting the pta (phosphotransacetylase) and poxB (pyruvate oxidase) genes in Escherichia coli has been shown to be an effective strategy to reduce acetate accumulation when it is an undesirable byproduct. frontiersin.org Conversely, when acetate is the target product, overexpression of such pathways can be beneficial.
Regulation of Acetate Metabolism Pathways (e.g., CcpA)
Catabolite control protein A (CcpA) is a global regulator of carbon metabolism in many Gram-positive bacteria. nih.govnih.govasm.org It plays a crucial role in prioritizing the use of glucose over other carbon sources, a phenomenon known as carbon catabolite repression. asm.org
CcpA's Role in this compound Synthesis: In some bacteria, like Bacillus subtilis, CcpA activates the expression of the ackA gene, which encodes acetate kinase, a key enzyme in one of the acetate formation pathways. asm.org However, the regulatory role of CcpA can differ between species. nih.gov
Engineering CcpA for Enhanced Production: Studies have shown that deleting the ccpA gene in Bacillus licheniformis can significantly increase the conversion rate of glucose to this compound by about 3.5 times. nih.govnih.gov This is because the absence of CcpA can lead to the activation of the this compound synthesis pathway. nih.gov This suggests that engineering the CcpA regulatory system is a promising strategy for improving this compound production.
Strategies for Mitigating this compound Stress in Production Strains
High concentrations of this compound are toxic to the producing microorganisms, which limits the final product titer. frontiersin.org Therefore, enhancing the this compound tolerance of production strains is a critical area of research. magtech.com.cn
Microorganisms have evolved several mechanisms to cope with this compound stress:
Changes in Cell Membrane Composition: Altering the lipid composition of the cell membrane can reduce its permeability to this compound. jst.go.jpmdpi.comresearchgate.net
Efflux Pumps: Some bacteria possess efflux systems that actively pump this compound out of the cell. magtech.com.cnjst.go.jp The ATP-binding cassette (ABC) transporter AatA in Acetobacter aceti has been identified as a key player in conferring this compound resistance. nih.gov Overexpression of the aatA gene has been shown to increase the final yield of this compound. nih.gov
Upregulation of Stress Response Proteins: The production of molecular chaperones and other stress proteins helps to protect cellular components from damage caused by this compound. magtech.com.cnjst.go.jpmdpi.com For example, the overexpression of genes encoding citrate (B86180) synthase (aarA) and aconitase has been shown to enhance this compound resistance in A. aceti. mdpi.comoup.com
Metabolic Adaptations: Enhancing the activity of the tricarboxylic acid (TCA) cycle can help to assimilate acetate, thereby reducing its intracellular concentration. mdpi.comfrontiersin.org
Valorization of Waste Biomass for Biotechnological this compound Production
Utilizing waste biomass as a feedstock for this compound production offers a dual benefit: it addresses waste management challenges and provides a low-cost, renewable source for chemical production. foodsafety.institutenrel.gov
A wide variety of waste materials can be valorized:
Lignocellulosic Biomass: Agricultural residues like corn stover, rice straw, and sugarcane bagasse are rich in cellulose (B213188) and hemicellulose, which can be hydrolyzed to release fermentable sugars. ncsu.edunih.govresearchgate.net Pre-treatment methods are often necessary to break down the complex structure of lignocellulose and make the sugars accessible to microorganisms. ncsu.edumdpi.com During some pre-treatments, this compound is also formed from the acetyl groups present in hemicellulose. nih.gov
Food Waste: Kitchen waste, fruit peels, and other food processing residues are excellent substrates for fermentation due to their high content of carbohydrates and other nutrients. nih.govfoodsafety.institutejetir.org For instance, co-cultivation of yeast and this compound bacteria on food waste has yielded up to 25.88 g/L of this compound. nih.gov
Industrial Byproducts: Waste streams from industries such as dairies (cheese whey) and breweries (spent grains) can be effectively converted into this compound. foodsafety.institutemdpi.comresearchgate.net For example, Acetobacter aceti has been used to produce 84.1 g/L of this compound from cheese whey with a high yield of 97.4%. mdpi.com
Waste Gases: Industrial waste gases containing carbon monoxide, carbon dioxide, and hydrogen can be fermented by certain anaerobic bacteria, such as Clostridium ljungdahlii, to produce this compound. google.com
The process typically involves a pre-treatment step to break down complex polymers into simpler molecules, followed by fermentation. In many cases, a two-step fermentation is employed, where yeast first converts sugars to ethanol, which is then oxidized to this compound by this compound bacteria. nih.govfoodsafety.institute
Table 2: this compound Production from Various Waste Biomass Sources
| Waste Biomass | Microorganism(s) | This compound Concentration/Yield | Citation |
|---|---|---|---|
| Food Waste | Yeast and Acetobacter sp. | 25.88 g/L | nih.gov |
| Cheese Whey | Acetobacter aceti | 84.1 g/L | mdpi.com |
| Corn Steep Liquor | Propionibacterium acidipropionici | 11 mg/mL | nih.gov |
| Lignocellulosic Hydrolysates | Adapted microbial strains | Up to 80% of theoretical yield | mdpi.com |
| Carbon Black Waste Gas | Clostridium ljungdahlii | - | google.com |
Advanced Analytical and Spectroscopic Characterization of Acetic Acid Systems
Quantum Chemical Approaches to Spectroscopic Parameter Prediction
Quantum chemical calculations have become an indispensable tool for interpreting and predicting the spectroscopic properties of molecules like acetic acid. These computational methods allow for the detailed analysis of nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra, providing insights that are often difficult to obtain through experimental means alone.
Prediction of NMR Spectroscopic Parameters
Quantum chemical methods, particularly Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are widely used to predict the NMR spectroscopic parameters of this compound. acs.orgmdpi.com A key area of investigation is the dimerization of this compound, which significantly influences its NMR chemical shifts. acs.org
In the gas phase, this compound readily forms a cyclic dimer through strong hydrogen bonds between the carboxyl groups of two molecules. acs.orgmdpi.com Computational models are employed to calculate the ¹H and ¹³C NMR chemical shifts for both the monomeric and dimeric forms. For instance, the chemical shift difference between the hydroxyl proton (OH) and the methyl protons (CH₃), denoted as δ(OH)–δ(CH₃), is a sensitive indicator of hydrogen bonding.
Research has shown that for the this compound monomer, computational methods like MP2 and B3LYP can predict the δ(OH)–δ(CH₃) value with deviations from experimental values being as low as 0.1 to 0.25 ppm. acs.org However, for the cyclic dimer, the calculated chemical shift difference for the hydroxyl proton is often overestimated compared to experimental findings, a discrepancy that is attributed to the challenges in accurately modeling vibrational averaging and the complex dynamics of the hydrogen bonds. acs.org
The table below presents a comparison of experimental and calculated ¹H NMR chemical shift differences for the this compound monomer and dimer.
| Species | Method | Basis Set | Calculated δ(OH) - δ(CH₃) (ppm) | Experimental δ(OH) - δ(CH₃) (ppm) |
| Monomer | B3LYP | aug-cc-pVQZ | 3.96 | ~3.76 |
| Monomer | MP2 | aug-cc-pVQZ | 4.01 | ~3.76 |
| Dimer | B3LYP | aug-cc-pVQZ | 10.65 | ~9.62 |
| Dimer | MP2 | aug-cc-pVQZ | 10.79 | ~9.62 |
Data compiled from studies on gaseous this compound. acs.orgnih.gov
These quantum chemical predictions are crucial for validating experimental data and for understanding the fundamental interactions that govern the chemical behavior of this compound.
Infrared (IR) and Raman Spectroscopic Analysis and Simulations
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the molecular structure and bonding within this compound and its aggregates. aip.orgresearchgate.netrsc.orgresearchgate.net Quantum chemical calculations are instrumental in assigning the observed vibrational bands to specific molecular motions.
Theoretical simulations of IR and Raman spectra for the this compound monomer and its cyclic dimer are typically performed using DFT methods, such as B3LYP, often in conjunction with basis sets like 6-311++G(d,p). scirp.orgnih.govorientjchem.org These calculations can predict the frequencies and intensities of vibrational modes, which can then be compared with experimental spectra. nih.gov
The formation of the cyclic dimer leads to significant changes in the vibrational spectrum, most notably in the O-H stretching region. The broad and intense absorption band observed in the IR spectrum of condensed-phase this compound is a hallmark of the strong hydrogen bonds in the dimer. aip.org Computational studies have successfully modeled this feature, attributing its width and substructure to complex vibrational coupling phenomena. aip.orgnih.gov
The following table summarizes key experimental and calculated vibrational frequencies for the this compound monomer and cyclic dimer.
| Vibrational Mode | Species | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Spectroscopic Method |
| O-H Stretch | Monomer | ~3583 | ~3580 | IR |
| C=O Stretch | Monomer | ~1788 | ~1790 | IR |
| O-H Stretch | Dimer | ~3020 (broad) | ~3000-3100 | IR |
| C=O Stretch | Dimer | ~1730 | ~1725 | IR |
| C-C Stretch | Monomer | ~847 | ~850 | Raman |
| C-C Stretch | Dimer | ~885 | ~890 | Raman |
Frequencies are approximate and can vary with experimental conditions and computational methods. aip.orgresearchgate.netrsc.org
These simulations not only aid in the interpretation of experimental spectra but also provide a deeper understanding of the intermolecular forces at play.
Anharmonic Vibrational Analysis of this compound and its Dimers
While the harmonic approximation is a useful starting point, a more accurate description of the vibrational spectra of this compound, especially for systems with strong hydrogen bonds, requires the inclusion of anharmonicity. acs.orgnih.govaip.orgnih.gov Anharmonic vibrational analysis accounts for the fact that molecular vibrations are not perfectly harmonic, leading to shifts in vibrational frequencies and the appearance of overtone and combination bands.
Generalized second-order vibrational perturbation theory (GVPT2) is a powerful method used for anharmonic vibrational analysis. acs.orgnih.gov This approach, often combined with DFT calculations, has been successfully applied to the near-infrared (NIR) spectra of this compound and its cyclic dimer. acs.orgnih.gov Anharmonic calculations have been crucial in elucidating the strong coupling between the high-frequency O-H stretching mode and various low-frequency intermolecular modes within the dimer. aip.orgnih.govrsc.org This coupling is a primary reason for the significant broadening of the O-H stretching band observed in the IR spectrum.
Studies have shown that both anharmonic coupling to low-frequency modes and Fermi resonance with fingerprint vibrations are essential mechanisms for accurately reproducing the line shape of the O-H stretching band in this compound dimers. aip.orgnih.gov These advanced computational analyses provide a quantitative understanding of the complex vibrational dynamics in hydrogen-bonded systems. For instance, anharmonic force field calculations using DFT have been employed to model the IR spectrum of the O-H stretching mode in this compound dimers, resulting in an 11-dimensional vibrational Hamiltonian for (CH₃COOH)₂. aip.orgaip.org
Advanced Chromatographic and Mass Spectrometric Techniques
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the detailed analysis of complex biological samples, including those from fermentation processes involving this compound.
Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Microbial Protein Analysis
LC-MS/MS is a cornerstone of modern proteomics and metaproteomics, enabling the identification and quantification of thousands of proteins from complex microbial communities. nih.govmdpi.comresearchgate.netnih.gov In the context of this compound fermentation, this technique is used to analyze the proteomes of this compound bacteria (AAB), such as those from the genera Komagataeibacter, Acetobacter, and Gluconobacter. nih.govmdpi.comnih.gov
The process typically involves the extraction of proteins from the microbial cells, followed by enzymatic digestion into smaller peptides. nih.gov These peptides are then separated using liquid chromatography and subsequently analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating spectra that can be matched to protein sequences in a database for identification. nih.govnih.govnih.gov This approach allows for a comprehensive snapshot of the proteins being expressed by the microorganisms at a given time.
Application in Characterizing Complex Microbial Communities in Fermentation
The industrial production of vinegar is a prime example of a fermentation process driven by a complex community of AAB. nih.govnih.govfrontiersin.orgdntb.gov.ua LC-MS/MS-based metaproteomics has proven invaluable for characterizing the composition and functional dynamics of these microbial consortia. nih.govmdpi.complos.orgnih.govresearchgate.netfrontiersin.org
By analyzing the entire protein content of a vinegar fermentation sample, researchers can identify the dominant microbial species and gain insights into their metabolic activities. nih.govmdpi.comresearchgate.net For example, studies have used LC-MS/MS to show that Komagataeibacter europaeus is often a dominant species in submerged vinegar production, contributing a significant portion of the identified proteins. nih.govnih.gov
Furthermore, quantitative metaproteomics can reveal how the protein expression profiles of the microbial community change in response to different fermentation conditions, such as the raw material used (e.g., wine versus beer). nih.gov This information is crucial for understanding the adaptive strategies of these microorganisms and for optimizing the industrial fermentation process to ensure product quality and consistency. frontiersin.org The data generated from these analyses can highlight key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway, and their roles in this compound production and tolerance. nih.gov
In Situ and Real-time Monitoring Methods for this compound Systems
The ability to monitor chemical processes as they happen, without the need for sample extraction and off-line analysis, is critical for process optimization, control, and safety in this compound systems. In situ and real-time monitoring techniques provide continuous data streams on the concentration of reactants, intermediates, and products, enabling a deeper understanding of reaction kinetics and dynamics. researchgate.netspectroscopyonline.com These methods are invaluable in diverse applications, from industrial chemical synthesis to biological fermentation. researchgate.netnih.gov
A variety of analytical techniques have been adapted for real-time monitoring of this compound. Spectroscopic methods are particularly prominent due to their non-destructive and non-invasive nature. mdpi.com Techniques such as Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy allow for the direct observation of molecular vibrations, providing a "fingerprint" of the chemical composition of the system at any given moment. mdpi.comresearchgate.net Furthermore, advanced methods like real-time polymerase chain reaction (rt-PCR) are employed to monitor the biological systems that produce this compound, such as in the fermentation of vinegar or the spoilage of wine. nih.govoup.comub.ro
Spectroscopic Monitoring Techniques
Spectroscopy offers powerful tools for the real-time, in-line analysis of this compound systems. These methods are often based on the interaction of electromagnetic radiation with the molecules of interest.
Mid-Infrared (MIR) and Fourier Transform Infrared (FTIR) Spectroscopy In situ Mid-Infrared (MIR) spectroscopy is a robust technique for monitoring multiple analytes simultaneously during chemical and biological processes. An in-situ MIR sensor, coupled with partial least-squares regression models, has been successfully used to monitor the concentrations of key analytes in the cultivation of Gluconacetobacter xylinus for exopolysaccharide production. nih.gov This methodology allowed for the real-time tracking of fructose (B13574), ethanol (B145695), gluconacetan, and this compound, achieving standard errors of prediction of 1.11, 0.22, 0.79, and 0.37 g/L, respectively. nih.gov
In situ Attenuated Total Reflection (ATR)-FTIR spectroscopy is another powerful variant used for monitoring reactions in real-time. It has been applied to track the synthesis of aspirin (B1665792), where acetic anhydride (B1165640) is a reactant and this compound is a product. spectroscopyonline.com This technique allows for the analysis of changes in raw materials and products over time, providing fundamental data for process analysis and optimization. spectroscopyonline.com Furthermore, in situ FTIR has been instrumental in mechanistic studies, such as the electrooxidation of this compound on carbon-supported platinum-tin based trimetallic catalysts. researchgate.net These studies revealed the formation of various intermediate species and products, including acetate (B1210297), acetyl, carbonate, carbon monoxide, and carbon dioxide, elucidating the reaction pathways. researchgate.net
Near-Infrared (NIR) Spectroscopy Online NIR analysis systems have been developed for the real-time monitoring of industrial this compound production. researchgate.net These systems can instantly analyze the concentration of multiple components in reaction kettles, offering a solution to the inherent delays of conventional chromatographic analysis. researchgate.net The stability and accuracy of these NIR systems have been confirmed in both laboratory and field applications, ensuring safer and more stable production processes. researchgate.net NIR spectroscopy, combined with multivariate modeling, has also been used to monitor the rapid and highly exothermic hydrolysis of acetic anhydride in real-time under non-isothermal conditions. researchgate.net
Raman Spectroscopy Raman spectroscopy is highly suitable for online monitoring purposes. mdpi.com It has been effectively used in mechanistic investigations of electrocatalytic processes. For instance, in situ electrochemical Raman spectroscopy was employed to observe the prereduction of cuprous oxide (Cu₂O) nanocrystals, a catalyst used for the electrocatalytic reduction of carbon monoxide to produce pure this compound solutions. pnas.org This analysis confirmed the reduction of the oxide surface under the reaction conditions. pnas.org
Broad Band Cavity Ring Down Spectroscopy (BB-CRDS) For gas-phase monitoring, particularly at ultra-trace levels, BB-CRDS has emerged as a novel and powerful technique. spiedigitallibrary.org This laser-based analyzer allows for real-time, multi-species measurement of volatile organic compounds (VOCs), including this compound. spiedigitallibrary.org It is particularly valuable in industries like photolithography, where this compound generated from the hydrolysis of solvents can react with ammonia (B1221849) to form salts that cause defects. spiedigitallibrary.org The BB-CRDS system provides highly accurate measurements without the need for frequent calibration, unlike more cumbersome mass spectrometry or labor-intensive offline ion chromatography methods. spiedigitallibrary.org
| Technique | Application Example | Key Findings/Performance | Reference |
|---|---|---|---|
| In Situ MIR/FTIR | Monitoring Gluconacetobacter xylinus fermentation | Real-time concentration profiles of fructose, this compound, ethanol, and gluconacetan. Standard error of prediction for this compound was 0.37 g/L. | nih.gov |
| ATR-FTIR | Monitoring aspirin esterification | Tracked concentration changes of acetic anhydride and this compound, enabling determination of the reaction endpoint. | spectroscopyonline.com |
| Online NIR | Industrial this compound production process | Real-time analysis of multiple components in reaction kettles, improving process safety and stability over traditional chromatography. | researchgate.net |
| In Situ Raman | Electrocatalytic CO reduction to this compound | Monitored the surface state of the Cu₂O catalyst during the prereduction process, confirming the absence of oxides. | pnas.org |
| BB-CRDS | Monitoring VOCs in photolithography | Real-time, ultra-trace (parts-per-billion) measurement of gas-phase this compound, PGMEA, and other VOCs. | spiedigitallibrary.org |
Other Real-time Monitoring Systems
Beyond spectroscopy, other systems are tailored for specific aspects of this compound-related processes, such as monitoring the microorganisms responsible for its production or detecting its presence through specific chemical interactions.
Real-time Polymerase Chain Reaction (rt-PCR) In biotechnological processes like vinegar production or winemaking, this compound bacteria (AAB) are key players. oup.commdpi.com Their activity, which can be desirable (vinegar) or detrimental (wine spoilage), must be closely monitored. nih.govub.ro Real-time PCR provides a fast, sensitive, and reliable method for detecting and quantifying AAB without the need for traditional, time-consuming plating techniques. nih.govoup.com Researchers have designed specific primers based on 16S rRNA gene sequences to successfully enumerate AAB. nih.govub.ro Optimized rt-PCR can quantify between 10¹ and 10⁷ cells/mL, and the results show good correlation with traditional colony and microscope counting methods. nih.govoup.com
| Study Focus | Organisms Detected | Key Finding | Reference |
|---|---|---|---|
| Detection and enumeration of AAB in wine | General this compound bacteria group | rt-PCR was as effective as traditional counting methods, with a detection range of 10¹ to 10⁷ cells/mL. Nested PCR could detect fewer than 10 cells/mL. | nih.govoup.com |
| Development of specific detection for AAB in wine/vinegar | Acetobacter pasteurianus, A. aceti, Gluconacetobacter hansenii, G. europaeus, G. oxydans | Developed a TaqMan MGB probe-based rt-PCR assay for specific detection and quantification of key AAB species. | ub.ro |
Electrochemical and Chemical Sensors Electrochemical sensors offer high sensitivity, rapid response, and miniaturization potential, making them suitable for in situ and real-time detection. mdpi.com Microsensors have been developed for the continuous in vivo monitoring of plant hormones like indole-3-acetic acid, demonstrating the potential for precise, localized measurements with minimal damage to the system. mdpi.com
A novel detection method utilizing metal coordination compounds has also been developed. ua.es These compounds react specifically with this compound, inducing a color change that can be detected visually or by optical means. This method is advantageous due to its low cost, reliability, and reusability, and it can detect this compound in gas, liquid, or solid phases. ua.es In a similar vein, electronic nose systems equipped with metal oxide (MOX) sensors have been used to monitor the volatile compounds produced during wine vinegar fermentation, allowing for the real-time differentiation of each stage of the process. mdpi.com
Computational and Theoretical Chemistry Studies of Acetic Acid
Dimerization and Oligomerization Phenomena
In the gas phase, acetic acid molecules exhibit a strong tendency to associate, forming dimers and larger oligomers. This behavior is primarily driven by the formation of strong hydrogen bonds.
Gas-Phase Dimerization Thermodynamics and Kinetics
The dimerization of this compound in the gas phase is a well-studied equilibrium process where two monomeric this compound molecules associate to form a stable cyclic dimer. This process is characterized by significant changes in thermodynamic properties.
Experimental and computational studies have provided a range of values for the enthalpy (ΔH) and entropy (ΔS) of dimerization. Experimental techniques such as IR spectroscopy, vapor-density measurements, and thermal-conductivity measurements have estimated the dimerization enthalpy to be approximately -15 kcal/mol and the entropy to be around -37 cal/K·mol. nih.gov Gas-phase NMR spectroscopy experiments have suggested slightly more negative values, with a dimerization enthalpy of about -18 kcal/mol and an entropy of approximately -42 cal/K·mol. nih.gov These negative values indicate that the dimerization process is exothermic and leads to a more ordered state, as expected from the formation of a structured dimer from two freely moving monomers.
Theoretical calculations have been instrumental in refining these thermodynamic parameters. High-level computational methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), provide results that are in excellent agreement with experimental data. nih.gov The kinetics of the dimerization, while less extensively studied than the thermodynamics, are understood to be rapid, consistent with a process driven by strong, directional hydrogen bonding.
Table 1: Experimental and Calculated Thermodynamic Parameters for this compound Dimerization
| Method | Dimerization Enthalpy (ΔH) (kcal/mol) | Dimerization Entropy (ΔS) (cal/mol·K) |
|---|---|---|
| IR, Vapor-Density, Thermal-Conductivity | ~ -15 | ~ -37 |
| Gas-Phase NMR | -15.4 ± 0.5 | -36.6 ± 1.5 |
| CCSD(T)/CBS | -15.5 | -36.9 |
Theoretical Models of this compound Vapor (Monomer-Dimer Equilibrium, Oligomers)
Theoretical models of this compound vapor primarily revolve around the monomer-dimer equilibrium. However, the presence of larger oligomers, such as trimers and tetramers, has also been hypothesized and investigated through computational methods. nih.govnih.gov These models are crucial for accurately interpreting experimental data on the properties of this compound vapor.
Hydrogen Bonding Interactions in Cyclic Dimers
The remarkable stability of the this compound dimer is attributed to the formation of two strong and equivalent O–H···O=C hydrogen bonds within a centrosymmetric cyclic structure. nih.gov This arrangement creates a highly stable eight-membered ring. Each carboxylic acid group acts as both a hydrogen bond donor, through its hydroxyl hydrogen, and a hydrogen bond acceptor, through its carbonyl oxygen.
Computational studies have been pivotal in characterizing the nature of these hydrogen bonds. These investigations have provided detailed information on the bond lengths, bond angles, and vibrational frequencies associated with the hydrogen-bonding interactions. The strength of these interactions is a key factor in the large negative enthalpy of dimerization.
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations
Quantum mechanical calculations and molecular dynamics simulations have become indispensable tools for the in-depth study of this compound's structure, properties, and dynamics.
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio and Density Functional Theory (DFT) methods are widely used to investigate the properties of this compound and its aggregates. DFT functionals, such as B3LYP, are popular due to their balance of computational cost and accuracy for organic molecules. mdpi.com However, standard DFT functionals can sometimes underestimate the strength of the hydrogen bonds in the this compound dimer. mdpi.com The inclusion of empirical dispersion corrections, such as Grimme's GD3, can improve the accuracy of DFT calculations for these systems. nih.gov
Ab initio methods, which are based on first principles without empirical parameterization, provide a more rigorous theoretical framework. These methods have been used to study the vibrational properties of this compound monomers and dimers, aiding in the interpretation of experimental infrared and Raman spectra.
Post-Hartree-Fock and Coupled Cluster Methods
For high-accuracy calculations of the electronic structure and properties of this compound, post-Hartree-Fock methods are employed. The Møller–Plesset perturbation theory, particularly at the second order (MP2), is a common choice that offers a good compromise between accuracy and computational expense. mdpi.com
The "gold standard" for computational chemistry, the Coupled Cluster (CC) method, especially with the inclusion of single, double, and perturbative triple excitations (CCSD(T)), provides highly accurate results for systems like the this compound dimer. nih.govmdpi.com These methods are often used to benchmark the performance of other, less computationally demanding methods. mdpi.com Due to its relatively small size, this compound serves as an excellent model system for applying and validating these advanced computational techniques. mdpi.com
Table 2: Comparison of Calculated Dimerization Enthalpy (ΔH) of this compound Using Different Computational Methods
| Computational Method | Basis Set | Calculated ΔH (kcal/mol) |
|---|---|---|
| B3LYP | aug-cc-pVQZ | -14.2 |
| B3LYP-GD3 | aug-cc-pVQZ | -16.7 |
| MP2 | CBS | -15.6 |
| CCSD(T) | CBS | -15.5 |
*CBS = Complete Basis Set extrapolation
Conformational Equilibrium Analysis (Syn and Anti Isomers)
This compound (CH₃COOH) exists in two primary rotational conformations, or isomers, defined by the dihedral angle of the O=C–O–H bond. These are known as the syn and anti conformers. nih.gov In the syn conformation, the hydroxyl hydrogen points in the same general direction as the carbonyl oxygen (dihedral angle of 0°), while in the anti conformation, it points away (dihedral angle of 180°). nih.gov
Quantum mechanical (QM) and molecular dynamics (MD) simulations have established that the syn conformation is the more stable and preferred state. nih.govescholarship.org This preference is attributed to the perceived stability from an intramolecular hydrogen bond in the syn structure. nih.gov However, the energy difference and the barrier to interconversion are highly dependent on the surrounding environment.
In the gas phase, there is a significant energetic penalty to reach the anti arrangement, with a large energy barrier of 13–14 kcal/mol separating the two forms. nih.govchemrxiv.org Ab initio quantum mechanical calculations have quantified the energy difference between the syn and anti states in the gas phase to be between 5.24 kcal/mol and 7.14 kcal/mol, depending on the level of theory used. nih.gov Another DFT calculation places this stability difference at 21.4 kJ/mol (approximately 5.1 kcal/mol). aip.org
The presence of a solvent, particularly water, significantly alters this energy landscape. The energy difference between the conformers becomes less pronounced in aqueous conditions. nih.gov For instance, the use of an implicit solvent model (COSMO) reduces the rotational energy barrier to around 11 kcal/mol. nih.govchemrxiv.org This suggests that while the syn conformation remains the preferred state, the anti state may be present in non-negligible populations under normal conditions in solution. nih.govescholarship.orgchemrxiv.org The disruption of the intramolecular hydrogen bond in the syn form can be offset by the formation of stronger intermolecular hydrogen bonds with surrounding solvent molecules. nih.gov
| Parameter | Condition | Level of Theory | Energy Value | Source |
|---|---|---|---|---|
| Syn-Anti Energy Difference | Gas Phase | HF/6–31G* | 7.14 kcal/mol | nih.gov |
| Syn-Anti Energy Difference | Gas Phase | TPSSh functional | 5.24 kcal/mol | nih.gov |
| Syn-Anti Energy Difference | Gas Phase | DFT/6-311++G(3df,3pd) | 21.4 kJ/mol | aip.org |
| Rotational Energy Barrier | Gas Phase | QM results | 13-14 kcal/mol | nih.govchemrxiv.org |
| Rotational Energy Barrier | Implicit Solvent (COSMO) | QM results | ~11 kcal/mol | nih.govchemrxiv.org |
Intermolecular Interactions of this compound with Solvent Molecules (e.g., Water)
The interaction between this compound and solvent molecules, particularly water, is dominated by hydrogen bonding. The carbonyl (C=O) and hydroxyl (OH) groups of this compound are the primary sites for these interactions. aip.orgaip.org Computational studies have revealed that this compound can form highly stable complexes with water molecules.
Density functional theory (DFT) calculations have identified six stable conformer structures for this compound monohydrate (one water molecule) and six for the syn-dihydrate (two water molecules). aip.org The most stable configuration for the monohydrate involves the syn-conformer of this compound bonding with a water molecule to form a cyclic, double hydrogen-bonded geometry. aip.orgaip.org A similar cyclic arrangement with two water molecules is the most stable for the dihydrate. aip.org The calculated binding energy between an this compound molecule and a water molecule is larger than the binding energy between two water molecules, which supports the experimental observation of co-evaporation of this compound with water. aip.org
Neutron scattering combined with DFT has been used to explore the hydrogen-bond network in equimolar mixtures of this compound and water. aip.org These studies confirm that the presence of water reduces the tendency for direct interactions between this compound molecules. aip.org The local order can be described by various hydrogen-bonded clusters, including dimers, trimers, and a particularly stable tetramer where one this compound molecule is hydrogen-bonded to three water molecules in a ring structure. aip.org
Studies of the interaction of this compound with solid water (ice) at low temperatures (80 K) show that this compound adsorbs on the ice surface primarily as cyclic dimers. acs.orgresearchgate.net Importantly, under these conditions, there is no evidence of water-induced deprotonation of the acid. acs.orgresearchgate.net When water is adsorbed onto an amorphous this compound film, the H₂O molecules become incorporated into the existing this compound hydrogen-bonding network rather than forming a separate water layer. acs.orgresearchgate.net
Catalysis and Reaction Mechanism Studies
Surface Reactions and Interfacial Structures (e.g., Rh, Metal Oxides)
The synthesis and reaction of this compound on metal and metal oxide surfaces are of significant industrial interest, and theoretical studies have provided deep insights into the underlying mechanisms. The structure of the catalyst surface and the interface between a metal and a metal oxide support are crucial in determining reaction pathways and efficiency. doaj.orgaip.org
On a pure Rhodium (111) surface, a potential synthesis pathway for this compound has been explored theoretically. doaj.orgaip.org The proposed reaction pathway is CH + CO(H) → CHCO(H) → CH₂CO(H) → CH₃COH → CH₃COOH. doaj.orgaip.orgresearchgate.net The rate-limiting step in this process was identified as the C=O bond connection, which has a calculated activation energy (Ea) of 1.41 eV. doaj.orgaip.orgaip.org
The introduction of a metal oxide interface, such as Rhodium supported on Zirconium dioxide (Rh/ZrO₂), dramatically alters the reaction mechanism and enhances catalytic efficiency. doaj.orgaip.org At the Rh/ZrO₂ interface, the synthesis proceeds via an acetyl (CH₃CO) intermediate, which is formed from Rh–CH₃ and Rh–CO. doaj.orgresearchgate.net A key feature of this pathway is the interaction between an oxygen atom in the Rh–CO species and a Zirconium cation at the interface. doaj.orgaip.org This interaction facilitates a different rate-limiting step: the C–C bond connection, which has a much lower activation energy of 0.73 eV. doaj.orgaip.orgresearchgate.net This demonstrates how metal/metal oxide interfaces can be engineered to promote specific reaction pathways for C2 oxygenate synthesis. doaj.org
Other studies on different catalytic systems, such as Platinum-Molybdenum (Pt-Mo) catalysts for this compound hydrodeoxygenation, further highlight the role of metal oxides. The presence of Mo as subnanometer-sized clusters on the surface of Pt nanoparticles serves as a preferential binding site for oxygen atoms. acs.orgosti.gov This changes the structure and reactivity of surface species, making C–O bond breaking more favorable and C–C bond breaking less favorable compared to a pure Pt catalyst. acs.org
Bond Disconnection Analysis in this compound Synthesis Pathways
Bond disconnection or retrosynthetic analysis is a powerful theoretical approach used to design and understand organic synthesis. lkouniv.ac.in This method works by breaking down a target molecule into simpler precursors through imaginary bond cleavages that correspond to the reverse of known, viable chemical reactions. lkouniv.ac.in This strategy has been applied computationally to efficiently search for this compound synthesis pathways on complex catalyst surfaces. aip.orgaip.org
By calculating the bond connection process backward from the adsorbed this compound molecule, researchers can systematically explore potential reaction pathways. aip.orgaip.org This method reasonably reduces the vast number of possible arrangements of surface adsorbates that need to be considered. aip.orgaip.org
Application of this analysis to the Rh(111) surface suggested that an efficient synthesis route proceeds through the formation of CHCO(H) structures, which are generated by the C–C bond connection between CO(H) and CH species. aip.orgaip.org
When the same analysis was applied to the more complex Rh/ZrO₂ interface, it revealed a different and more efficient pathway. doaj.orgaip.org The analysis pinpointed a key structure where the oxygen atom of Rh-bound CO interacts with a Zr cation at the interface. aip.orgaip.org This structure was identified as crucial for forming the CH₃CO (acetyl) intermediate, leading to a pathway where the rate-limiting step is the C–C bond connection with a significantly lower activation energy (0.73 eV) compared to the pathway on the pure Rh surface (1.41 eV). doaj.orgaip.org
| Catalyst Surface | Proposed Pathway Intermediate | Rate-Limiting Step (RLS) | Activation Energy (Ea) of RLS | Source |
|---|---|---|---|---|
| Rh(111) | CHCO(H) | C=O bond connection | 1.41 eV | doaj.orgaip.orgaip.org |
| Rh/ZrO₂ Interface | CH₃CO (acetyl) | C–C bond connection | 0.73 eV | doaj.orgaip.orgaip.org |
Mechanistic Investigations of Acetic Acid in Biological Systems
Cellular Transport Mechanisms of Acetic Acid
The entry of this compound into microbial cells is a critical first step that dictates its subsequent metabolic fate or toxic effects. The transport is a multifaceted process, influenced by the chemical properties of this compound, the external pH, the cell's metabolic state, and the presence of specific membrane transporters. In microorganisms like Saccharomyces cerevisiae, several distinct mechanisms facilitate the uptake of this weak acid.
Proton Symport Systems in Microorganisms (e.g., Saccharomyces cerevisiae)
When the extracellular pH is above the pKa of this compound (4.76), the acid exists predominantly in its dissociated form, as the acetate (B1210297) anion. mdpi.com This charged molecule cannot freely diffuse across the hydrophobic cell membrane. Instead, its entry is mediated by active transport systems. In S. cerevisiae, this is primarily accomplished by electroneutral proton symporters, which couple the transport of an acetate anion to the transport of one or more protons down their electrochemical gradient. nih.govnih.gov
Two key transporters involved in this process are Ady2p and Jen1p. mdpi.comresearchgate.net These proteins belong to the monocarboxylate transporter family and facilitate the uptake of acetate from the medium. researchgate.netasm.org This system allows the cell to utilize acetate as a carbon source when preferable sugars like glucose are absent. asm.org The transport is considered active as it relies on the proton motive force established across the plasma membrane. frontiersin.org Research on S. cerevisiae IGC 4072 demonstrated that cells grown on this compound medium produce a mediated transport system that acts as an electroneutral proton symport for the anionic form of the acid, capable of transporting propionate (B1217596) and formate (B1220265) as well. nih.gov
Monocarboxylate Carrier Systems
Beyond the specific acetate/proton symports, S. cerevisiae possesses more general monocarboxylate carrier systems. nih.gov When grown in a medium containing lactic acid, for instance, the yeast induces a higher-affinity, more general monocarboxylate carrier that transports not only acetate but also lactate, pyruvate (B1213749), and propionate. nih.govnih.gov This indicates the presence of distinct, yet overlapping, transport systems whose expression is tailored to the available carbon sources in the environment. asm.org The Jen1p transporter is a well-characterized example of a lactate-proton symport that is also capable of transporting acetate. asm.org Mutant strains of S. cerevisiae lacking specific carriers have been instrumental in dissecting these pathways, confirming the existence of at least two distinct transport systems for monocarboxylates. asm.org
Passive Diffusion Mechanisms Across Membranes
Under conditions where the extracellular pH is below the pKa of this compound (4.76), the acid exists primarily in its undissociated, protonated form (CH₃COOH). mdpi.com This uncharged molecule is more lipid-soluble and can cross the plasma membrane by passive diffusion, driven by the concentration gradient between the outside and inside of the cell. mdpi.compatrinum.chresearchgate.net Once inside the more neutral cytosol (pH ≈ 7), the acid dissociates, releasing a proton (H⁺) and an acetate anion (CH₃COO⁻), which leads to intracellular acidification and anion accumulation. mdpi.compatrinum.ch This uncoupling mechanism is a primary cause of this compound toxicity, as it dissipates the transmembrane proton gradient. patrinum.ch
In addition to simple diffusion across the lipid bilayer, a form of facilitated diffusion has been proposed. mdpi.com This process is mediated by the aquaglyceroporin Fps1, a channel protein in the plasma membrane. mdpi.comresearchgate.netasm.org Facilitated diffusion, like simple diffusion, does not require metabolic energy but relies on a membrane protein to assist the passage of the molecule. The contribution of Fps1 to this compound uptake may be condition-dependent. mdpi.com
Glucose Repression Effects on this compound Transport
The transport of this compound via carrier-mediated systems is tightly regulated by the cell's metabolic state, most notably through a mechanism known as glucose repression. asm.org When glucose, the preferred carbon source for S. cerevisiae, is abundant, the expression of genes encoding the monocarboxylate transporters, such as ADY2 and JEN1, is repressed. asm.orgfrontiersin.orgasm.org Consequently, in glucose-grown cells, the activity of these acetate/proton symports is negligible. nih.govfrontiersin.org
Under these glucose-repressed conditions, the primary mode of this compound entry is passive diffusion of the undissociated form. mdpi.comnih.govfrontiersin.org This is particularly relevant in industrial fermentations where glucose and this compound are often present simultaneously. Since the yeast cannot efficiently metabolize acetate in the presence of glucose, the continuous influx via diffusion leads to intracellular accumulation and toxicity. asm.orgfrontiersin.org This regulatory control ensures that the yeast prioritizes the most efficient carbon source, but it also renders the cells more susceptible to this compound stress when glucose is plentiful. asm.org
Interactive Data Table: this compound Transport Mechanisms in Saccharomyces cerevisiae
| Transport Mechanism | Transporter/Process | Substrate Form | Driving Force | Regulation by Glucose |
| Proton Symport | Ady2p, Jen1p | Acetate (anion) | Proton Motive Force | Repressed |
| Monocarboxylate Carrier | Jen1p and others | Acetate, Lactate, Pyruvate | Proton Motive Force | Repressed |
| Passive Diffusion | Simple Diffusion | This compound (undissociated) | Concentration Gradient | Unaffected |
| Facilitated Diffusion | Fps1p Channel | This compound (undissociated) | Concentration Gradient | Unaffected |
This compound-Induced Stress Responses and Tolerance Mechanisms
When intracellular this compound reaches a critical level, it triggers a complex, multi-layered stress response. Fungi have evolved sophisticated mechanisms to counteract the deleterious effects of acid stress, which primarily involve intracellular acidification and anion toxicity. These responses aim to restore pH homeostasis, detoxify the cell, and repair cellular damage.
Fungal Responses (e.g., Saccharomyces cerevisiae, Candida glabrata)
Saccharomyces cerevisiae
In S. cerevisiae, the response to this compound stress is a well-coordinated process involving significant transcriptional reprogramming. asm.org A key regulator in this response is the transcription factor Haa1. mdpi.comfrontiersin.orgnih.gov Upon acid stress, Haa1 activates the expression of a large number of genes, estimated to be around 80% of the this compound-responsive genes. frontiersin.org
Key Haa1 targets include:
TPO2 and TPO3: Genes encoding membrane transporters that are thought to mediate the export of acetate, thereby reducing intracellular anion accumulation. mdpi.comnih.gov
HRK1: A gene encoding a protein kinase that modulates the activity of the plasma membrane H⁺-ATPase (Pma1p). mdpi.commicrobialcell.com Pma1p is a crucial proton pump that actively extrudes the excess protons that accumulate from this compound dissociation, helping to restore intracellular pH. researchgate.netresearchgate.net
YGP1 and SPI1: Genes involved in cell wall remodeling, which may help reduce cell wall porosity to the acid. asm.org
Candida glabrata
Candida glabrata, an opportunistic human pathogen often found in the acidic environment of the vaginal tract, displays robust tolerance to this compound. nih.gov This tolerance is critical for its survival and success as a colonizer. nih.govnih.gov Similar to S. cerevisiae, a central player in the this compound stress response of C. glabrata is the transcription factor CgHaa1. nih.govnih.govoup.com This factor controls about 75% of the genes activated by this compound stress in this organism. nih.govnih.gov
The CgHaa1 regulon includes genes involved in:
Proton Pumping: CgHaa1 increases the expression and activity of the main plasma membrane proton pump, CgPma1, to counteract intracellular acidification. nih.govnih.govpatrinum.ch
Membrane Transport: The transporter CgTpo3, a Haa1 target, is a key determinant of this compound tolerance, likely by mediating its export. nih.gov Another transporter, CgDtr1, has also been identified as an acetate exporter that contributes to resistance. frontiersin.org
Metabolism and Adhesion: The response also involves changes in carbohydrate and amino acid metabolism and the regulation of adhesins, which may be important for colonization under stress. nih.govulisboa.pt
Interestingly, vaginal isolates of C. glabrata are generally more tolerant to this compound than laboratory strains. nih.govpatrinum.ch This enhanced tolerance is associated with a higher intrinsic activity of the CgPma1 proton pump and a reduced internal accumulation of the acid, potentially due to differences in cell wall structure that lower its porosity. nih.govpatrinum.ch Unlike S. cerevisiae, C. glabrata can co-consume this compound and glucose, using metabolization of the acid as a detoxification strategy. nih.gov
Interactive Data Table: Key Factors in Fungal this compound Tolerance
| Factor | Organism | Type | Function in this compound Tolerance |
| Haa1 | S. cerevisiae | Transcription Factor | Master regulator of the transcriptional response; activates genes for export, pH control, and cell wall remodeling. frontiersin.orgnih.gov |
| CgHaa1 | C. glabrata | Transcription Factor | Master regulator of the transcriptional response; activates genes for proton pumping, export, and metabolism. nih.govnih.gov |
| Pma1p | S. cerevisiae | H⁺-ATPase Pump | Extrudes excess protons to counteract intracellular acidification. researchgate.netresearchgate.net |
| CgPma1p | C. glabrata | H⁺-ATPase Pump | Extrudes excess protons; higher activity linked to increased tolerance in vaginal isolates. nih.govnih.gov |
| Tpo2/Tpo3 | S. cerevisiae | Membrane Transporter | Haa1 targets, presumed to export acetate from the cell. mdpi.comnih.gov |
| CgTpo3 | C. glabrata | Membrane Transporter | CgHaa1 target, crucial for reducing intracellular acid accumulation. nih.gov |
| Hrk1p | S. cerevisiae | Protein Kinase | Haa1 target, modulates Pma1p activity and ion homeostasis. mdpi.commicrobialcell.com |
Role of Plasma Membrane Proton Pumps (e.g., CgPma1)
The plasma membrane H+-ATPase, Pma1, is a crucial component in the response of yeast to this compound stress. nih.gov When exposed to this compound, which can diffuse across the plasma membrane in its undissociated form, the intracellular environment becomes acidified as the acid dissociates, releasing protons. nih.govfrontiersin.orgoup.com To counteract this drop in intracellular pH (pHi), the Pma1 pump is activated to expel excess protons out of the cell. nih.govnih.gov This process is vital for maintaining pHi homeostasis and the transmembrane proton gradient, which is essential for the active transport of nutrients and other solutes. nih.govnih.gov
The activity of Pma1 accounts for a significant portion of cellular ATP consumption, particularly under this compound stress. nih.gov In the context of Candida glabrata, a human fungal pathogen, the orthologous proton pump, CgPma1, plays a significant role in this compound tolerance. oup.compatrinum.ch Studies have shown that under this compound stress, both the expression and activity of CgPma1 are increased. oup.comnih.gov This heightened activity helps to reduce the intracellular accumulation of this compound, a key factor in maximizing tolerance. nih.govpatrinum.ch More tolerant strains of C. glabrata have been observed to exhibit higher CgPma1 activity when challenged with this compound. nih.govpatrinum.ch The regulation of CgPma1 activity is, in part, controlled by the transcription factor CgHaa1, which is essential for the response and tolerance to this compound. oup.comnih.gov
The activation of Pma1 is a key mechanism for maintaining a constant internal pH during growth in acidic environments. researchgate.net This acid-mediated activation increases the ATPase's affinity for ATP. researchgate.net In Saccharomyces cerevisiae, the activation of Pma1 is a critical response to counteract the intracellular acidification caused by this compound. nih.gov
Interactive Data Table: Pma1 Regulation and Function in this compound Stress
| Organism | Pump | Key Regulator | Function in this compound Stress | Key Findings |
| Saccharomyces cerevisiae | Pma1 | Haa1 | Expels protons to maintain intracellular pH. | Activation is crucial for survival and consumes a significant amount of ATP. nih.govnih.gov |
| Candida glabrata | CgPma1 | CgHaa1 | Increases expression and activity to reduce intracellular acid accumulation. | Higher activity is correlated with increased tolerance to this compound. nih.govoup.compatrinum.chnih.gov |
Cell Wall Integrity (CWI) Signaling Pathway Activation
The Cell Wall Integrity (CWI) signaling pathway is a critical regulatory network in yeast that responds to cell wall stress to maintain cellular structure and viability. Exposure to this compound can trigger the activation of the CWI pathway. nih.govresearchgate.net This pathway is initiated by cell-surface sensors that detect cell wall stress and activate a MAP kinase cascade, ultimately leading to the phosphorylation of the Slt2p MAP kinase. nih.govfrontiersin.org Phosphorylated Slt2p then translocates to the nucleus and activates transcription factors, such as Rlm1p, to induce the expression of genes involved in cell wall maintenance and repair. nih.govfrontiersin.org
Interestingly, while this compound activates the CWI pathway, overactivation of this pathway can render cells more susceptible to this compound-induced cell death. frontiersin.orgoup.com Conversely, several mutants with defects in the CWI pathway components have shown increased resistance to this compound. researchgate.netfrontiersin.org This suggests a complex role for the CWI pathway in the response to this compound, where a balanced response is crucial for survival. The activation of the CWI pathway by this compound leads to cell wall remodeling, which can affect the cell's permeability and resistance to the acid. nih.gov
Interactive Data Table: CWI Pathway Components and their Role in this compound Response
| Component | Type | Role in CWI Pathway | Effect of Deletion on this compound Resistance |
| Bck1p | MAPKKK | Activates the Mkk1/2p kinases. | Increased resistance. frontiersin.org |
| Mkk1/2p | MAPKK | Redundantly phosphorylate and activate Slt2p. | Increased resistance. frontiersin.org |
| Slt2p | MAPK | Phosphorylates downstream targets, including Rlm1p. | Increased resistance. frontiersin.org |
| Rlm1p | Transcription Factor | Regulates the expression of CWI-responsive genes. | Increased resistance. nih.gov |
Detoxification Strategies (e.g., Metabolization of this compound)
Organisms have evolved various strategies to detoxify this compound. A primary mechanism is the metabolization of the acid itself. Once inside the cell, this compound can be converted to acetyl-CoA by acetyl-CoA synthetase. mdpi.comencyclopedia.pub This acetyl-CoA can then be funneled into the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water, a process that generates ATP and detoxifies the cell. mdpi.comencyclopedia.pub This strategy is employed by various microorganisms, including this compound bacteria and the yeast Candida glabrata. patrinum.chmdpi.comencyclopedia.pub
Another key detoxification strategy involves the active efflux of acetate anions from the cell. In yeast, this is mediated by specific plasma membrane transporters. frontiersin.org For instance, in Saccharomyces cerevisiae, the transporters Tpo2 and Tpo3, which belong to the Major Facilitator Superfamily, are involved in the expulsion of acetate. frontiersin.org In this compound bacteria, proton motive force-dependent efflux pumps are responsible for pumping this compound out of the cytoplasm. nih.govencyclopedia.pub These pumps are crucial for the bacteria's ability to survive in environments with high concentrations of this compound. nih.gov
Furthermore, some organisms can convert this compound into less toxic compounds. For example, engineered Thermoanaerobacterium saccharolyticum can convert this compound to acetone, a less inhibitory substance. researchgate.net
Quorum Sensing and Other Signaling Networks in Acid Resistance of this compound Bacteria
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In this compound bacteria (AAB), QS systems are implicated in their resistance to this compound. scdi-montpellier.frresearchgate.netnih.gov The signaling molecules in AAB are primarily N-acyl-homoserine lactones (AHLs). mdpi.com
In the genus Komagataeibacter, QS has been linked to enhanced tolerance to this compound and is also associated with biofilm formation. researchgate.netmdpi.com The presence and number of genes related to QS, such as those encoding for LuxI and LuxR homologs, vary among different AAB genomes, which may reflect adaptations to their specific environments. mdpi.com While bioinformatics predictions did not find genes for AHL synthesis in Acetobacter pasteurianus, AHLs have been detected in its culture broth, and their presence was negatively correlated with this compound fermentation. mdpi.com
The activation of QS can lead to a decrease in the bacterial growth rate, slowing down metabolism and protein synthesis. jmb.or.kr This allows the cells to conserve resources and adapt to the stressful acidic environment. jmb.or.kr The interplay between this compound metabolism and QS represents a complex regulatory network that enables bacteria to respond to environmental changes. jmb.or.kr
Regulation of Metabolic Pathways by this compound
AMP-Activated Protein Kinase (AMPK) Signaling and Lipid Metabolism
This compound plays a significant role in regulating lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. plos.orgkarger.complos.orgnih.gov AMPK acts as a cellular energy sensor and a master regulator of metabolism. plos.orgkarger.com The metabolism of this compound to acetyl-CoA consumes ATP, leading to an increase in the AMP/ATP ratio. plos.orgnih.gov This elevated ratio triggers the phosphorylation and activation of AMPK. plos.orgnih.govresearchgate.net
Simultaneously, activated AMPK reduces lipid synthesis. It achieves this by decreasing the expression and transcriptional activity of key lipogenic transcription factors, including sterol regulatory element-binding protein 1c (SREBP-1c) and carbohydrate responsive element-binding protein (ChREBP). plos.orgresearchgate.net This downregulation leads to reduced expression of genes involved in fatty acid synthesis. Furthermore, activated AMPK can directly phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. plos.orgresearchgate.net The combined effect of increased lipid oxidation and decreased lipid synthesis results in a significant reduction in triglyceride accumulation in cells like hepatocytes. plos.orgkarger.comnih.gov
Interactive Data Table: Effect of this compound on Lipid Metabolism via AMPK
| Target Molecule | Effect of this compound-Activated AMPK | Downstream Consequence |
| PPARα | Increased expression and activity. plos.orgkarger.com | Upregulation of fatty acid oxidation genes (e.g., ACO, CPT1). plos.orgacs.org |
| SREBP-1c | Decreased expression and activity. plos.orgresearchgate.net | Downregulation of fatty acid synthesis genes. |
| ChREBP | Decreased expression and activity. plos.org | Downregulation of fatty acid synthesis genes. |
| Acetyl-CoA Carboxylase (ACC) | Increased phosphorylation and inhibition. plos.orgresearchgate.net | Blockage of fatty acid synthesis. |
Impact on Glycolysis, TCA Cycle, and Fatty Acid Synthesis/Oxidation
This compound has a notable impact on central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. The feeding of this compound has been shown to inhibit glycolysis. cambridge.org This inhibition can be caused by the downregulation of key glycolytic enzymes like phosphofructokinase-1. cambridge.org This "glucose-sparing effect" suggests that the presence of this compound restricts glucose utilization, thereby promoting the use of fatty acids as an energy source. cambridge.org
In some microorganisms, the addition of this compound can lead to a downregulation of the TCA cycle. mdpi.com However, this compound can also be metabolized to acetyl-CoA, which then enters the TCA cycle to generate energy and support cell growth, particularly as a detoxification mechanism. mdpi.comencyclopedia.pubmdpi.comfrontiersin.org In E. coli, under conditions of low glycolytic flux, acetate metabolism can compensate for the reduced glucose catabolism and even enhance growth. biorxiv.org
As discussed previously, this compound significantly influences fatty acid metabolism. It promotes fatty acid oxidation by activating the AMPK-PPARα signaling axis, leading to the upregulation of genes like ACO and CPT-1. plos.orgacs.orgresearchgate.net Conversely, it suppresses fatty acid synthesis by inhibiting key enzymes and transcription factors involved in lipogenesis. plos.orgkarger.com This dual regulation shifts the metabolic balance towards lipid catabolism and away from lipid storage.
Modulation of Gene Expression and Transcriptional Activity
This compound and its conjugate base, acetate, can significantly modulate gene expression and transcriptional activity across different biological systems, from yeast to mammals. In the yeast Saccharomyces cerevisiae, the transcription factor Haa1 is a key mediator of the adaptive response to this compound stress. mdpi.comfrontiersin.org Haa1 is responsible for the transcriptional activation of about 80% of the genes that respond to this compound. frontiersin.org Its activity is regulated by its location within the cell; it moves from the cytosol to the nucleus to activate its target genes in response to this compound. frontiersin.org Protein kinase A (PKA) has been identified as a negative regulator of Haa1-dependent gene expression. mdpi.com
In bovine hepatocytes, this compound treatment leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. plos.org This activation increases the expression and transcriptional activity of peroxisome proliferator-activated receptor α (PPARα). plos.org Consequently, the mRNA expression of PPARα target genes involved in lipid oxidation, such as carnitine palmitoyltransferase 1 (CPT1), carnitine palmitoyltransferase 2 (CPT2), acyl-CoA oxidase (ACO), and liver fatty acid-binding protein (L-FABP), is significantly upregulated. plos.org Simultaneously, activated AMPKα reduces the expression and activity of transcription factors like sterol regulatory element-binding protein 1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP), leading to decreased expression of genes involved in lipid synthesis. plos.org
In aging rats, long-term supplementation with this compound has been shown to modulate the expression of genes in skeletal muscle. It significantly increased the phosphorylation of AMPK and the expression of the muscle transcription factor MEF2A gene in the soleus muscles. mdpi.com Concurrently, it decreased the expression of muscle atrophy genes, including muscle RING-finger protein-1 (MuRF1) and atrogin-1. mdpi.com
In the plant-associated bacterium Bradyrhizobium japonicum, treatment with indole-3-acetic acid (IAA), a related carboxylic acid, resulted in the differential expression of approximately 15% of its genome. ucdavis.edu This included the upregulation of general stress response genes. ucdavis.edu Similarly, in plants, the phytohormone auxin (indole-3-acetic acid) regulates gene expression through auxin response factors (ARFs), which are relieved from repression by Aux/IAA proteins at high auxin levels. oup.com
Table 1: Modulation of Gene Expression by this compound/Acetate in Various Biological Systems
| Organism/System | Key Regulator(s) | Upregulated Genes/Pathways | Downregulated Genes/Pathways | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Haa1 (Transcription Factor) | Haa1-target genes (e.g., HRK1, TPO3) | - | frontiersin.org |
| Bovine Hepatocytes | AMPK, PPARα | Lipid oxidation genes (CPT1, CPT2, ACO, L-FABP) | Lipogenic genes (via SREBP-1c, ChREBP) | plos.org |
| Aging Rat Skeletal Muscle | AMPK, MEF2A | MEF2A | Muscle atrophy genes (MuRF1, atrogin-1) | mdpi.com |
Role of CcpA in Carbon Metabolism and this compound Balance in Bacteria
In many Gram-positive bacteria, the catabolite control protein A (CcpA) is a global transcriptional regulator that plays a crucial role in carbon catabolite repression (CCR), orchestrating the preferential use of rapidly metabolizable carbon sources like glucose over others. mdpi.comfrontiersin.org CcpA's function is central to maintaining the balance of carbon metabolism, which includes the production and management of this compound. mdpi.comnih.gov
In Bacillus subtilis, CcpA has been identified as a key regulator of carbon flow. nih.gov It represses a number of pathways involved in the utilization of alternative carbon sources while activating at least one gene, ackA (acetate kinase), which is involved in the excretion of excess carbon as acetate. nih.gov The regulation mechanism involves CcpA, a DNA-binding protein, recognizing specific cis-acting target sequences known as catabolite responsive elements (cre) located in the promoter regions of its target genes. nih.govasm.org The position of the cre site often determines the regulatory outcome; genes repressed by CcpA typically have cre boxes within or downstream of the promoter, whereas ackA, which is activated, has cre boxes upstream of the promoter. nih.gov
Studies in Bacillus licheniformis have revealed a novel regulatory mechanism. In this bacterium, CcpA inhibits the synthesis of this compound by repressing the genes ackA and pta (phosphate acetyltransferase). mdpi.com Deletion of the ccpA gene in B. licheniformis led to a significant increase in the this compound content and a 3.5-fold increase in the conversion rate of glucose to this compound. mdpi.comnih.gov This is in contrast to the activating role of CcpA on the this compound biosynthesis pathway observed in B. subtilis. mdpi.com This suggests that CcpA's regulatory role can differ between bacterial species.
In Streptococcus mutans, a key bacterium in dental caries, CcpA also has a major role in CCR and the global regulation of gene expression. asm.org A strain lacking CcpA demonstrated an enhanced ability to produce acid and could acidify its environment more rapidly. asm.org This indicates that CcpA directly modulates the pathogenic potential of S. mutans by controlling gene expression related to acid production. asm.org Similarly, in Streptococcus suis, CcpA is an important protein for regulating metabolism, virulence, and transcription. spandidos-publications.com The protein is involved not only in carbon metabolism but also in processes like virulence-gene expression. spandidos-publications.com
Table 2: Role of CcpA in this compound Metabolism in Different Bacteria
| Bacterium | Effect of CcpA on this compound Pathway Genes (e.g., pta-ackA) | Phenotype of ccpA Deletion | Reference |
|---|---|---|---|
| Bacillus subtilis | Activation | Reduced acetate formation | nih.gov |
| Bacillus licheniformis | Inhibition | ~3.5-fold increase in this compound conversion rate from glucose | mdpi.comnih.gov |
| Streptococcus mutans | Global regulation | Enhanced capacity to produce acid | asm.org |
This compound as a Signaling Molecule in Plant Defense
This compound is recognized as a significant metabolic regulator and signaling molecule in plants, mediating adaptation to various stresses and playing a role in defense mechanisms. researchgate.net It can potentiate a plant's inherent ability to withstand adverse conditions by regulating hormone signaling and gene expression. researchgate.net
Enhancement of Disease Resistance Gene Expression
This compound has been shown to enhance the expression of disease resistance genes in plants. In rice, a fermentation product whose main functional component is this compound was found to boost the expression of such genes. nih.govresearchgate.net Exogenous application of this compound can trigger the expression of genes involved in plant defense responses. researchgate.net
In Arabidopsis, the biosynthesis of this compound itself is linked to drought resistance through the upregulation of key enzymes. nih.gov The genes encoding pyruvate decarboxylase 1 (PDC1) and aldehyde dehydrogenase (ALDH2B7) are essential for this compound synthesis from pyruvate under drought conditions. nih.govnih.gov Transgenic Arabidopsis plants with enhanced expression of these genes showed prolonged survival under drought stress. nih.govresearchgate.net This enhanced tolerance is associated with transcriptomic changes related to metabolism, indicating a selective regulation that contributes to stress adaptation. researchgate.net
Furthermore, in rice, the activation of the indole-3-acetic acid (IAA)-amido synthetase GH3-8, which prevents the accumulation of free IAA, leads to enhanced resistance against the bacterial pathogen Xanthomonas oryzae pv. oryzae. nih.gov This resistance is linked to the suppression of expansin gene expression, which would otherwise loosen the cell wall, potentially making the plant more vulnerable. nih.gov This highlights how the modulation of organic acid signaling pathways can directly impact the expression of genes critical for disease resistance.
Interplay with Jasmonic Acid and Salicylic (B10762653) Acid Signaling Pathways
The plant defense signaling network is complex, with jasmonic acid (JA) and salicylic acid (SA) being two of the most critical phytohormones. oup.com SA is generally associated with resistance to biotrophic pathogens, while JA is crucial for defense against necrotrophic pathogens and insects. oup.comnih.gov The interaction between these pathways, known as crosstalk, is often antagonistic but can also be synergistic. oup.commdpi.com this compound signaling is integrated into this network, modulating the balance between JA and SA responses.
Studies in rice have shown that this compound primarily enhances the jasmonic acid signaling pathway. nih.govresearchgate.net However, the presence of other compounds, such as isomalto-oligosaccharides, can shift part of the JA signaling enhanced by this compound toward the SA signaling pathway. nih.gov This suggests a nuanced interaction where this compound's effect can be directed toward different defense pathways depending on the metabolic context.
In many dicotyledonous plants, the SA and JA signaling pathways are mutually antagonistic. nih.gov For example, SA can suppress JA-responsive genes. nih.gov This antagonism is often controlled by the transcription cofactor NPR1, a central regulator in SA-mediated defense. oup.comresearchgate.net NPR1 can physically interact with and inhibit MYC2, a key activator in the JA signaling pathway, thereby repressing JA-responsive genes. oup.comresearchgate.net In some plant-pathogen interactions, pathogen-produced auxins like indole-3-acetic acid (IAA) can promote disease by suppressing SA-mediated defenses, potentially through cooperation with JA. nih.govasm.org For instance, in rose black spot disease, it is suggested that IAA and JA work together to inhibit the SA pathway, thus negatively regulating disease resistance. researchgate.net
Conversely, some studies suggest that JA and SA can activate a common defense system, particularly in monocots like rice. Microarray analysis in rice revealed that a majority of genes upregulated by an SA analog were also upregulated by JA, indicating a significant overlap and potential for a common defense signaling system activated by both hormones. nih.gov
Table 3: Interplay of this compound/IAA with Jasmonic and Salicylic Acid Pathways
| Plant/System | Interaction Observed | Key Mediators | Outcome | Reference |
|---|---|---|---|---|
| Rice | This compound enhances JA signaling; can be shifted to SA signaling by other molecules. | JA, SA, Isomalto-oligosaccharide | Modulation of defense pathway activation. | nih.gov |
| Rose | IAA cooperates with JA to inhibit the SA pathway. | IAA, JA, SA | Negative regulation of black spot disease resistance. | researchgate.net |
| Arabidopsis | SA antagonizes JA signaling by targeting GCC-box motifs in JA-responsive promoters. | SA, JA, ORA59 (Transcription Factor) | Suppression of JA-dependent defenses. | nih.gov |
| General Plant Defense | SA-induced NPR1 represses JA-responsive genes. | SA, JA, NPR1, MYC2 | Prioritization of SA-mediated immunity over JA-mediated immunity. | oup.com |
Pharmacological and Biomedical Applications of Acetic Acid and Its Derivatives
Acetic Acid as a Reagent and Solvent in Drug Synthesis
This compound, particularly in its highly concentrated form known as glacial this compound, is a cornerstone in the pharmaceutical industry, functioning as a versatile reagent, solvent, and catalyst in the synthesis of numerous active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net Its utility stems from its moderate acidity, polarity, and its ability to participate directly in chemical reactions. researchgate.netunipi.it As a polar protic solvent, it is effective at dissolving both polar and non-polar compounds, making it suitable for a wide range of organic reactions and for the recrystallization and purification of organic compounds. iosrphr.orgresearchgate.net
In its role as a reagent, this compound is fundamental in acetylation reactions. It is a key precursor in the production of acetic anhydride (B1165640), which is subsequently used to manufacture important medicines such as aspirin (B1665792) (acetylsalicylic acid) through the esterification of salicylic (B10762653) acid. iosrphr.orgresearchgate.net The chemical reactivity of this compound is crucial for producing esters and anhydrides that form the structural backbone of various drugs. researchgate.net Its acidic nature allows it to catalyze certain reactions, including the formation of amides and the hydrolysis of esters. iosrphr.org
Furthermore, this compound is widely employed as a pH adjuster in pharmaceutical formulations to ensure the stability of drugs that are sensitive to alkaline conditions. researchgate.net High-purity grades, such as USP (United States Pharmacopeia) grade, are essential in these processes to meet the stringent quality and safety standards required for medications. mdpi.comunipi.it The advantages of using glacial this compound in synthesis include higher yields and fewer side products due to its low water content, which allows for better control over reaction conditions. researchgate.net
Therapeutic Potential of this compound Derivatives
Rhodanine-acetic acid derivatives are a class of heterocyclic compounds that have demonstrated significant potential in medicinal chemistry, particularly as antifungal agents and enzyme inhibitors. mdpi.comtandfonline.com Research has shown that these compounds are effective against a range of fungi, including pathogenic species like Candida albicans. nih.govcuni.cz
Beyond their antifungal properties, rhodanine-acetic acid derivatives are potent inhibitors of other enzymes, most notably aldose reductase. tandfonline.comnih.gov This enzyme is implicated in the development of diabetic complications. The only clinically marketed rhodanine-acetic acid derivative, Epalrestat, functions as an aldose reductase inhibitor. mdpi.comtandfonline.com Various studies have synthesized and evaluated numerous derivatives for their inhibitory action against different enzymes, highlighting the broad therapeutic potential of this structural class. researchgate.netunipi.ittandfonline.com
| Derivative | Target Enzyme | Reported IC₅₀ | Therapeutic Potential |
|---|---|---|---|
| 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinethis compound (5a) | Candida albicans PMT1 | 0.2-0.5 µM | Antifungal |
| Epalrestat | Aldose Reductase | 1.0 x 10⁻⁸ M (rat lens) | Diabetic Neuropathy |
| Quinazolinone-based rhodanine-3-acetic acids (e.g., 3a, 3b, 3e) | Aldose Reductase | Nanomolar range (3-fold more active than Epalrestat) | Diabetic Complications |
| 5-arylidene-rhodanine-3-acetic acids | 15-lipoxygenase (15-LOX) | Mild Inhibition | Anti-inflammatory |
Thiazole (B1198619) this compound derivatives have emerged as a promising class of compounds with notable cardiovascular activity. researchgate.neteurekaselect.com Studies utilizing isolated rat hearts have demonstrated that these synthetic derivatives can influence key cardiac parameters, such as myocardial contractility (developed tension) and heart rate. researchgate.netnih.gov
Research findings indicate that several new thiazole this compound derivatives can significantly increase the developed tension in isolated hearts, suggesting an enhancement of myocardial contraction. nih.govmdpi.com This effect was observed to be augmented in the presence of adrenaline. nih.gov Interestingly, many of these compounds produce this positive inotropic effect without a corresponding increase in heart rate, which could be beneficial in conditions like heart failure where increased contractility is desired without the negative consequences of tachycardia. researchgate.netmdpi.com
Furthermore, some derivatives have shown the ability to modulate the effects of neurotransmitters on the heart. For example, certain compounds were found to significantly reverse the decrease in developed tension caused by acetylcholine (B1216132) and reduce acetylcholine-induced bradycardia. researchgate.netmdpi.com Only one derivative, SMVA-42, was noted to induce a contractile response in isolated blood vessels, an effect that was abolished by prazosin, suggesting a specific mechanism of action. researchgate.net These findings highlight the potential of thiazole this compound derivatives as leads for developing new cardiovascular drugs. nih.govmdpi.com
| Derivative Name/Code | Observed Cardiovascular Effect | Experimental Model |
|---|---|---|
| SMVA-35, SMVA-40, SMVA-41, SMVA-42 | Significant increase in developed tension without affecting heart rate | Isolated Rat Heart |
| SMVA-35, SMVA-60 | Significantly reversed acetylcholine-induced decrease in developed tension | Isolated Rat Heart |
| SMVA-35, SMVA-40 | Significantly reduced acetylcholine-induced bradycardia | Isolated Rat Heart |
| SMVA-42 | Dose-dependent contractile response in blood vessel | Isolated Rat Thoracic Aorta |
Benzimidazole (B57391) derivatives incorporating an this compound group are a significant class of compounds investigated for their analgesic and anti-inflammatory properties. researchgate.netrjpbcs.com These derivatives have shown considerable potential as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting mechanisms of pain and inflammation. ijpsonline.com
Numerous studies have demonstrated the efficacy of these compounds in animal models of pain, such as the this compound-induced writhing test in mice. researchgate.netrjpbcs.com This test is used to screen for peripheral analgesic activity, and many 2-substituted 3-acetic acid benzimidazole derivatives have shown significant inhibition of writhing, indicating their ability to block peripheral pain mechanisms. rjpbcs.commdpi.com In some cases, the analgesic potency of these derivatives was found to be comparable to that of standard drugs like indomethacin (B1671933) and aceclofenac. rjpbcs.comijpsonline.com
The anti-inflammatory activity of these compounds has been evaluated using in-vitro models, such as the inhibition of protein (albumin) denaturation. researchgate.netrjpbcs.com Since protein denaturation is a key contributor to the inflammatory process, the ability of these derivatives to prevent it underscores their anti-inflammatory potential. rjpbcs.com The search for novel benzimidazole derivatives is driven by the goal of developing more effective analgesic and anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional NSAIDs. rjpbcs.comnih.gov
| Derivative Type/Example | Pharmacological Activity | Key Research Finding | Experimental Model |
|---|---|---|---|
| 2-((p-Chlorostyryl)-3-acetic acid)-1H-benzimidazole | Analgesic & Anti-inflammatory | Found to be equipotent to Indomethacin | This compound Writhing & Protein Denaturation |
| Disubstituted benzimidazoles (e.g., 3c) | Analgesic | Analgesic activity (88.81% inhibition) equal to aceclofenac | This compound Writhing |
| 2-substituted-1H-benzo[d]imidazole derivatives | Anti-inflammatory | Potent inhibition of 5-LOX, COX, TNF-α, and IL-6 | In-vitro assays |
| 2-substituted 3-acetic acid benzimidazoles | Analgesic & Anti-inflammatory | Showed significant inhibition of peripheral pain and protein denaturation | This compound Writhing & Protein Denaturation |
Mechanistic Studies of Derivative Action
The therapeutic effects of this compound derivatives are rooted in their specific interactions with biological targets. For rhodanine-acetic acid derivatives , the primary mechanism for their antifungal action is the inhibition of key fungal enzymes. mdpi.comnih.gov Specifically, they inhibit protein mannosyl transferase 1 (PMT1), which disrupts the synthesis of the fungal cell wall, leading to a loss of viability. nih.govresearchgate.net In the context of diabetic complications, their mechanism involves the inhibition of aldose reductase, an enzyme in the polyol pathway that converts glucose to sorbitol. nih.govscispace.com
The cardiovascular activity of thiazole this compound derivatives appears to be linked to their influence on myocardial function. While the precise mechanism is not fully established, studies suggest they may exert a positive inotropic effect (increasing contraction force) without significantly altering heart rate. researchgate.netmdpi.com Some derivatives antagonize the cardiac-depressive effects of acetylcholine, suggesting an interaction with cholinergic signaling pathways in the heart. nih.gov The action of one derivative was blocked by prazosin, indicating a mechanism involving alpha-adrenergic receptors in blood vessels. researchgate.net
The analgesic and anti-inflammatory properties of benzimidazole this compound derivatives are primarily attributed to their ability to inhibit key pathways in the inflammatory response. rjpbcs.comijpsonline.com A significant mechanism is the inhibition of protein denaturation, which is a hallmark of inflammation. rjpbcs.com Furthermore, these compounds are reported to act on cyclooxygenase (COX) enzymes, which are the main targets of traditional NSAIDs. nih.gov By inhibiting COX, they reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some derivatives also show inhibitory effects on other inflammatory mediators like 5-lipoxygenase (5-LOX), TNF-α, and various interleukins. nih.gov
This compound's Role in Biomaterial Engineering
This compound plays a crucial and multifaceted role in the field of biomaterial engineering, contributing to the synthesis, modification, and fabrication of materials for biomedical applications. mdpi.comnih.gov Its functions range from acting as a solvent and catalyst to being a precursor for surface modification technologies.
One significant application is in the creation of biocompatible surfaces using plasma polymerization. mdpi.comnih.gov this compound can be used as a precursor in a plasma state to deposit a thin, polylactide-like film onto various polymeric substrates. mdpi.comresearchgate.net This surface modification increases the presence of polar, oxygen-containing functional groups, which significantly improves the hydrophilicity and wettability of the material. nih.gov Enhanced hydrophilicity is advantageous for promoting cell attachment, spreading, and growth, making the modified materials more suitable for tissue engineering scaffolds and biomedical implants. mdpi.comnih.gov
This compound is also used as a solvent in the fabrication of biomaterial structures. For example, it can dissolve polymers like poly(3-hydroxybutyrate) (PHB) to create 3D gels and scaffolds for tissue engineering, offering an environmentally friendlier alternative to traditional solvents like chloroform. mdpi.com It is also used to dissolve chitosan, a widely used biopolymer, for creating composite films and modifying surfaces. mdpi.commdpi.com In the engineering of protein-based hydrogels, varying concentrations of this compound can be used to precisely control cross-linking interactions, allowing for the fine-tuning of the hydrogel's stiffness and mechanical properties to mimic specific biological tissues. acs.orgnih.gov
Tailoring Mechanical Behavior of Protein-Based Hydrogels
This compound has been identified as a critical component in methodologies aimed at precisely controlling the mechanical characteristics of protein-based hydrogels. acs.orgnih.govnih.gov These hydrogels are significant in the biomedical field, particularly for applications like tissue engineering and as bioimplants, where mimicking the stiffness of biological tissues is essential. nih.govnih.gov The use of this compound as a precursor in the synthesis of hydrogels allows for the manipulation of their mechanical and microstructural properties without altering the protein concentration. acs.orgnih.gov
Research has demonstrated that by varying the concentration of this compound in the preparation buffer of a photoactivated protein-based hydrogel mixture, it is possible to produce hydrogels with a finely-tuned and wide range of stiffness, from 2 to 35 kPa. acs.orgnih.govnih.gov This method has been successfully applied to hydrogels made from bovine serum albumin (BSA) and an eight-repeat protein L structure. nih.govnih.gov
The mechanical response of these hydrogels shows a direct correlation between the concentration of this compound and the material's stiffness. Specifically, as the concentration of this compound increases, the Young's modulus of the resulting hydrogel decreases proportionally. nih.gov For instance, stress-strain analysis of 2 mM BSA-based hydrogels reveals that samples prepared with higher concentrations of this compound exhibit lower stiffness and greater extension compared to those prepared without this compound. acs.orgnih.gov This tunability is crucial for creating biomaterials that can match the specific mechanical environments of different biological tissues. nih.gov
Table 1: Effect of this compound Concentration on the Mechanical Properties of BSA-Based Hydrogels
| This compound (AA) Concentration (% v/v) | Corresponding Molarity (mM) | Resulting Hydrogel Stiffness (Young's Modulus) | Mechanical Behavior |
| 0% | 0 | High | Lower extension, more brittle acs.orgnih.gov |
| 1% | 175 | Lower | Higher extension, more flexible acs.orgnih.gov |
| Increasing Concentration | Increasing | Proportionally Decreasing | Decreased stiffness nih.gov |
Control of Covalent Cross-linking Interactions
The ability of this compound to modify the mechanical behavior of protein hydrogels stems from its role in controlling the density of covalent cross-links within the hydrogel network. acs.orgnih.gov Specifically, this compound influences the formation of covalent tyrosine-tyrosine bonds during the hydrogel synthesis process. acs.orgnih.gov This control is achieved by adding this compound as a precursor to the reaction mixture, which typically includes a protein, ammonium (B1175870) persulfate (APS), and Tris(bipyridine) ruthenium(II) chloride, and is activated by light. acs.orgnih.gov
The proposed mechanism involves the generation of radicals during the photo-activated reaction. acs.org Visible light exposure causes the photolysis of the ruthenium complex, leading to the formation of Ru (III) and sulfate (B86663) radicals. acs.orgnih.gov The Ru (III) then oxidizes tyrosine residues on adjacent protein chains, creating tyrosine radicals. acs.org In the absence of this compound, these tyrosine radicals readily form covalent dityrosine (B1219331) cross-links, leading to a densely cross-linked and stiff hydrogel. acs.orgnih.gov
However, when this compound is present, it is hypothesized that a carboxymethyl radical (·CH₂COOH) is produced during the photo-initiation. acs.org This radical can then react with a tyrosine radical, effectively terminating the cross-linking reaction at that site. acs.org This suppression of tyrosine-tyrosine bond formation leads to a lower cross-linking density within the hydrogel network. acs.org The result is a softer, more extensible material, as the number of covalent bonds holding the protein chains together is reduced. acs.orgnih.gov While this represents a plausible mechanism, further experiments are needed for definitive confirmation. acs.orgnih.gov
Table 2: Influence of this compound on Hydrogel Cross-linking and Properties
| Condition | Proposed Mechanism | Cross-linking Density | Resulting Hydrogel Properties |
| Without this compound | Uninhibited formation of covalent tyrosine-tyrosine cross-links. acs.orgnih.gov | High | High stiffness, lower stretchability. acs.orgnih.gov |
| With this compound | Carboxymethyl radicals from this compound attack tyrosine radicals, suppressing cross-link formation. acs.org | Low | Lower stiffness, higher stretchability. acs.orgnih.gov |
Environmental Dynamics and Remediation Strategies Involving Acetic Acid
Environmental Fate and Transport of Acetic Acid
This compound is not considered persistent in the environment due to its rapid biodegradation. fda.govashland.com When released into water, it dissociates into acetate (B1210297) and hydrogen ions. The acetate anion is readily biodegradable, with studies showing 99% degradation under anaerobic conditions within seven days. fda.gov Similarly, in soil, it biodegrades quickly; one study reported 75% degradation in 14 days. nih.gov
Due to its high water solubility, this compound is mobile in aquatic environments and soil, with modeling suggesting that approximately 73% of any release would partition to water. fda.govashland.comlyondellbasell.com It is not expected to adsorb significantly to suspended solids or sediment. ashland.comnih.gov While photodegradation does occur, it is a much slower process than biodegradation. fda.gov The potential for bioaccumulation in aquatic organisms is considered low. ashland.comnih.gov
| Environmental Compartment | Primary Removal Mechanism | Fate & Behavior |
| Water | Biodegradation | High solubility and mobility; partitions primarily to water. fda.govashland.com |
| Soil | Biodegradation | Very mobile; not expected to adsorb to sediment. ashland.comherts.ac.uk |
| Air | Photodegradation (slow) | Some volatilization can occur from soil or water. fda.govashland.com |
This compound in Contaminant Remediation
The chemical properties of this compound make it a useful tool in strategies aimed at remediating contaminated environments, from heavy metal-polluted soils to pathogen-laden waters.
This compound can enhance the phytoremediation of soils contaminated with heavy metals like cadmium (Cd). It acts as a chelating agent, increasing the solubility and availability of metals in the soil, which facilitates their uptake by plants. mdpi.comresearchgate.net The order of solubilization magnitude for cadmium by various organic acids is fumaric > citric > oxalic > acetic ≈ succinic acid. mdpi.com
In some cases, adjusting soil pH with this compound is a key step. For instance, a basic soil (pH 8) was adjusted to a more acidic pH of 6.5 using this compound to mobilize cadmium and make it more available for uptake by the plant Parthenium hysterophorus. tandfonline.com Research has also shown that this compound can alleviate heavy metal toxicity in plants, improving physiological functions that regulate growth and development. nih.gov For example, this compound is involved in root endophytic bacteria-mediated reduction of cadmium accumulation in tomato plants. nih.gov Another plant growth-promoting hormone, indole-3-acetic acid (IAA), has been shown to reduce the toxic effects of lead and zinc on sunflowers and, when combined with other chelants, can increase the potential for phytoextraction. kiwiscience.comnih.gov
| Study Focus | Plant Species | Heavy Metal | Effect of this compound/Related Compounds |
| Phytoextraction Enhancement | Parthenium hysterophorus | Cadmium (Cd) | This compound used to lower soil pH, increasing Cd availability for plant uptake. tandfonline.com |
| Toxicity Alleviation | Tomato (Solanum lycopersicum) | Cadmium (Cd) | This compound involved in bacteria-mediated reduction of Cd accumulation. nih.gov |
| Phytoextraction & Growth | Sunflower (Helianthus annuus) | Lead (Pb), Zinc (Zn) | Indole-3-acetic acid (IAA) reduced metal toxicity and increased metal extraction. kiwiscience.comnih.gov |
| Phytoremediation Efficiency | Solanum nigrum L. | Cadmium (Cd) | Indole-3-acetic acid (IAA) increased shoot biomass by 124% and Cd concentration in shoots by 16%. tandfonline.com |
Soil washing with this compound has also been explored. One study found that a 0.1 mol/L this compound solution was 100% effective at removing lead from contaminated soil. The same study showed moderate effectiveness for cadmium removal (up to 70.6%) but low efficiency for nickel (up to 23.3%) even at higher concentrations. scirp.org
This compound demonstrates significant antimicrobial activity against a range of waterborne pathogens, making it a candidate for water remediation. nih.govresearchgate.net Its effectiveness has been demonstrated against pathogens relevant to public health, such as E. coli, Enterococci, Campylobacter, and Vibrio. nih.gov
In one study, this compound treatment led to the total inactivation of eight pathogenic microbial species. nih.gov Another study highlighted its ability to eradicate mature biofilms of common wound-infecting pathogens after just three hours of exposure. plos.org The minimum inhibitory concentrations (MICs) of this compound are low, ranging from 0.05% to 0.25%, demonstrating strong antibacterial action against both gram-positive and gram-negative bacteria. researchgate.net Its efficacy is pH-dependent, with a significant antimicrobial effect observed at a pH below 4.76. nih.gov This makes this compound a potential alternative to conventional disinfectants for treating water contaminated with human fecal pollution. nih.govmdpi.com
Carbon Capture and Utilization (CCU) Technologies
This compound and its salt, acetate, are central to emerging technologies for capturing and converting carbon dioxide (CO2) into valuable products, offering a pathway to a more circular carbon economy.
Electrochemical reduction is a promising method for converting CO2 into acetate. acs.orgwebsite-files.com This process uses electricity, ideally from renewable sources, to drive the chemical reaction. Researchers have developed two-step electrochemical systems that first convert CO2 to carbon monoxide (CO) and then convert CO into multi-carbon products like acetate. chemicalprocessing.com One such system, operating for over 125 hours, produced 98 liters of 1.2 molar acetate at 96% purity. chemicalprocessing.com
Another approach involves using nonmetallic electrocatalysts, such as nitrogen-doped nanodiamonds, which can preferentially convert CO2 to acetate with high efficiency (91.2–91.8%). acs.orgacs.org Biocatalysts are also being developed that can convert CO2 into acetate with up to 99% efficiency, representing a significant improvement over natural photosynthesis. doe.gov These technologies aim to reform the current acetate industry, which relies on fossil fuels, by creating a sustainable production route from waste CO2. website-files.comudel.edu
| CCU Technology | Catalyst/Method | Key Finding |
| Two-Step Electrolysis | CO2 and CO electrolyzers in series | Produced 98 L of 1.2 M acetate at 96% purity. chemicalprocessing.com |
| Electrocatalysis | Nitrogen-doped nanodiamonds | Achieved 91.2-91.8% Faradaic efficiency for CO2 reduction to acetate. acs.org |
| Biocatalysis | Microbial consortia | Developed a biocatalyst with 99% efficiency for converting CO2 to acetate. doe.gov |
| Bimetallic Nanoparticles | Copper (Cu) and Silver (Ag) nanoparticles | Achieved a 21.2% Faradaic efficiency for acetate production from CO2. pnas.org |
Role in Anaerobic Digestion and Wastewater Treatment
This compound is a critical intermediate compound in anaerobic digestion, the biological process used to treat wastewater and produce biogas. biomassmagazine.comwikipedia.org The process occurs in four main stages: hydrolysis, acidogenesis, acetogenesis, and methanogenesis. wikipedia.org
During acidogenesis, acid-forming bacteria convert complex organic matter into simpler compounds, including volatile fatty acids (VFAs). biomassmagazine.comnih.gov Acetogenesis follows, where bacteria further convert these organic acids into primarily this compound, along with hydrogen and carbon dioxide. biomassmagazine.comwikipedia.org In the final stage, methanogenic archaea consume the this compound, hydrogen, and carbon dioxide to produce methane (B114726), the primary component of biogas. biomassmagazine.comwikipedia.org
The concentration of this compound is a critical parameter for monitoring the health of an anaerobic digester. mdpi.com High levels of this compound (above 800 mg/L) can indicate an imbalance between the acid-forming and methane-producing bacteria, potentially leading to process failure. biomassmagazine.commdpi.com In wastewater treatment, this compound is also used for biological nutrient removal, specifically to help reduce phosphorus levels. nowchemwatercare.com.au
Advanced Materials Science Applications of Acetic Acid
Polymer Chemistry and Material Modification
In the realm of polymer science, acetic acid serves as a key agent for modifying material properties, from surface characteristics to bulk structural integrity. Its involvement is crucial in developing high-performance polymers for a range of advanced applications.
The functionalization of polymer surfaces is a critical step in enhancing their performance for specific applications. This compound is instrumental in processes designed to alter surface chemistry, primarily by introducing polar functional groups. A prominent technique is plasma surface treatment, where this compound vapor is introduced into an argon or other inert gas plasma. hud.ac.ukresearchgate.net This process effectively grafts carboxylic acid (–COOH) functional groups onto the polymer surface. hud.ac.ukresearchgate.net
This surface modification leads to a significant increase in hydrophilicity, a desirable property for improving biocompatibility, adhesion, and wettability. nih.govmdpi.com For instance, treating a polycarbonate surface with an argon-acetic acid plasma can decrease the water contact angle from 70° to nearly 0°, indicating a transformation to a highly hydrophilic surface. hud.ac.ukresearchgate.net This change is attributed to the substitution of existing functional groups on the polymer with highly hydrophilic ones and an increase in surface roughness. hud.ac.ukresearchgate.net Similarly, plasma polymerization using an this compound precursor can deposit a polylactide-like film on various polymeric substrates, increasing their polar components and thus their hydrophilic nature. nih.govnih.gov This improved hydrophilicity has been shown to enhance cell adhesion and proliferation on materials intended for biomedical use. mdpi.comnih.gov
| Polymer Substrate | Treatment | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Reference |
| Polycarbonate | Ar + CH₃COOH Plasma | 70 | 0 | hud.ac.uk, researchgate.net |
| Polypropylene (B1209903) (PP) nonwoven | This compound Plasma Polymerization | Hydrophobic | Hydrophilic | nih.gov, mdpi.com |
| Polyethylene (B3416737) terephthalate (B1205515) (PET) | This compound Plasma Polymerization | Hydrophobic | Hydrophilic | nih.gov, mdpi.com |
| Poly(DL-lactide-co-glycolide) (PLGA) | This compound Plasma Polymerization | Hydrophobic | Hydrophilic | nih.gov, mdpi.com |
This table illustrates the significant change in water contact angle, a measure of hydrophilicity, after treating various polymer surfaces with this compound-based plasma processes.
This compound is a cornerstone in the formulation of advanced coatings and adhesives, primarily through its role in the synthesis of vinyl acetate (B1210297) monomer (VAM). introspectivemarketresearch.comimarcgroup.comatamanchemicals.com VAM is the essential precursor for producing polyvinyl acetate (PVA) and other polymers that are fundamental components of many paints, wood glues, and industrial adhesives. atamanchemicals.comalliancechemical.comunivarsolutions.com The demand for VAM-dependent products in sectors like construction, automotive, and packaging directly fuels the this compound market. introspectivemarketresearch.comimarcgroup.com
Beyond its role as a precursor, this compound and its derivatives, particularly ester solvents like ethyl acetate and n-butyl acetate, are widely used as solvents in the coatings industry. introspectivemarketresearch.comatamanchemicals.com These solvents are effective at dissolving various resins and other components, ensuring the desired consistency and performance of the final product. introspectivemarketresearch.com this compound's ability to dissolve a wide range of both polar and nonpolar substances makes it a versatile solvent choice in many industrial formulations. vinipul.comeastlandchem.com Furthermore, this compound-based adhesives are known for their high bond strength, seeing extensive use in woodworking and packaging. introspectivemarketresearch.com In coatings, formulations containing this compound derivatives can provide excellent adhesion, resistance to wear and tear, and environmental protection. introspectivemarketresearch.com
The ability to precisely control the hydrophilicity and the degree of cross-linking within a polymer matrix is crucial for tailoring its mechanical and physical properties. This compound is utilized in several strategies to achieve this control. As discussed previously, plasma treatments incorporating this compound can effectively increase the hydrophilicity of polymer surfaces. nih.govmdpi.com For example, depositing an this compound plasma film modifies intrinsically hydrophobic materials like polypropylene and polyethylene terephthalate (PET) into hydrophilic surfaces. mdpi.com The wettability ratio of a polypropylene nonwoven fabric was shown to increase by approximately 420 wt% after such a treatment. mdpi.com An aqueous solution of this compound can also be used as a co-solvent to create homogenous polymer blends, such as combining the hydrophobic polyvinyl acetate (PVAc) with the hydrophilic polyvinyl alcohol (PVA), which can then be electrospun into nanofibrous mats for applications like controlled drug release. nih.gov
This compound also plays a role in controlling cross-linking. In one innovative method, it acts as a "capping agent" in the synthesis of lignin-based copolymers. acs.org By deactivating a controlled number of hydroxyl groups on the lignin (B12514952) molecule (forming acetyl groups), this compound limits the available sites for subsequent cross-linking reactions. acs.org This allows for precise control over the cross-linking density, which in turn influences the material's thermal properties, such as the glass transition temperature (Tg). acs.org Research on low-density polyethylene (LDPE) composites filled with coconut shell has also shown that treating the filler with this compound (acetylation) improves the interfacial interaction between the filler and the polymer matrix, leading to enhanced tensile strength and thermal stability. researchgate.net However, it is noteworthy that in some systems, this compound is not an effective cross-linking agent. Studies on polyvinyl alcohol (PVOH) films found that while citric acid could successfully crosslink the polymer chains, this compound did not induce significant cross-linking. calpoly.eduresearchgate.net
| Polymer System | Role of this compound | Observed Effect | Research Finding | Reference |
| Lignin-graft-poly(ethylene glycol) | Capping Agent | Controlled cross-linking density | Lowered glass transition temperature with increased capping. | acs.org |
| LDPE/Coconut Shell | Surface Treatment (Acetylation) | Improved interfacial interaction | Increased tensile strength and thermal stability. | researchgate.net |
| Polyvinyl Alcohol (PVOH) | Potential Cross-linking Agent | No successful cross-linking observed | Property changes did not indicate successful cross-linking. | calpoly.edu, researchgate.net |
| Polyvinyl Alcohol (PVA) / Polyvinyl Acetate (PVAc) | Co-solvent | Enabled homogenous blending | Formed stable blend solution for electrospinning. | nih.gov |
This table summarizes various research findings on the application of this compound to control hydrophilicity and cross-linking in different polymer systems.
Smart Materials and Sensor Technologies
The development of smart materials and sensors often requires precise and sometimes delicate manufacturing processes. This compound is emerging as a valuable tool in this field, offering more environmentally friendly alternatives for material processing and functioning as a key component in the sensors themselves.
Chemical etching is a critical process in fabricating electronic components and modifying material surfaces. This compound presents a milder, more eco-friendly alternative to the harsh inorganic acids traditionally used. alliancechemical.comukcraftfairs.com It has been successfully employed as a chemical surface treatment for magnesium-gadolinium (Mg-Gd) alloys to remove surface contamination, such as iron inclusions, which can induce corrosion. mdpi.com This etching process results in a more uniform surface morphology and improved degradation resistance. mdpi.com In the field of photovoltaics, a novel technique called acid vapor etching (AVE) using a nitric-acetic acid solution has been developed for solution-processed Cadmium Telluride (CdTe) nanocrystal solar cells. rsc.org This mild vapor-phase treatment passivates the CdTe surface, improving the interface with the metal electrode and significantly boosting solar cell efficiency by over 30% compared to untreated devices. rsc.org
In the realm of conductive polymers, which are foundational to many smart materials and sensors, this compound is used as a doping agent. researchgate.net The process of doping controls the electrical conductivity of these polymers. mdpi.com For instance, poly(N-methyl aniline) has been doped with various acids, including this compound, to synthesize a conductive polymer for use in humidity sensors. researchgate.net Similarly, polyaniline films mixed with this compound have been used for the detection of gases like nitrogen dioxide. researchgate.net The doping process is critical as it directly influences the material's sensitivity and response characteristics, making it a suitable material for detecting specific chemical vapors. mdpi.comresearchgate.net
Future Research Directions and Emerging Paradigms in Acetic Acid Studies
Integration of Multi-Omics Approaches in Microbial Acetic Acid Research
The study of microbial this compound production is undergoing a significant transformation, driven by the integration of multi-omics technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a holistic and high-resolution view of the complex biological systems involved in acetification. uco.es By analyzing the entire collection of macromolecules and metabolites, researchers can now characterize microorganisms directly within their natural environments, bypassing the need for traditional isolation and cultivation techniques. uco.es This systems-level perspective is crucial for unraveling the intricate microbial diversity, behavior, and molecular strategies that govern the efficiency and quality of this compound production, particularly in industrial settings like vinegar fermentation. uco.es
The application of omics is revealing a more complex microbial landscape than previously understood. Metagenomic analyses, such as 16S rRNA amplicon sequencing, have been instrumental in identifying the diverse taxa present during acetification. nih.gov These studies have confirmed the dominance of well-known this compound bacteria (AAB) genera like Komagataeibacter and Acetobacter, but have also uncovered less abundant microbial groups and even archaea, whose roles in the ecosystem are yet to be fully understood. nih.govfrontiersin.org Comparative genomics further helps in understanding the functional importance of this species and strain-level diversity. asm.org
Proteomics provides a functional snapshot of the microbial community by analyzing protein expression under various fermentation conditions. Studies comparing the proteome of Acetobacter pasteurianus when grown on different substrates (e.g., glucose vs. ethanol) and in the presence of this compound have identified key proteins involved in metabolic pathways and stress responses. nih.govresearchgate.net For instance, proteins related to the tricarboxylic acid (TCA) cycle and cellular stress responses are often differentially expressed, providing insights into the mechanisms AAB use to tolerate high concentrations of ethanol (B145695) and this compound. nih.govmdpi.com
Metabolomics complements these approaches by profiling the small molecule metabolites, offering a direct readout of the metabolic state. This has been used to map the metabolic pathways of organic acids, confirming the dominance of carbon metabolism during vinegar production. uco.es In the context of acetogens (acetate-producing microbes from C1 gases), integrating metabolomics with transcriptomics and physiological data has been crucial for understanding metabolic shifts and oscillations that are controlled at a thermodynamic level. qut.edu.aunih.gov
The true power of this new paradigm lies in the integration of these diverse datasets. Combining metagenomics with proteomics, for example, allows researchers to link microbial identity to functional activity, providing a much richer understanding of the community dynamics. nih.govfrontiersin.org The future of this compound research points towards the development of more sophisticated integrated meta-omic analyses. uco.es Such approaches promise to elucidate the complex interplay between different microorganisms and their environment, paving the way for optimized and more sustainable industrial production of this compound.
| Omics Technology | Organism/System Studied | Key Research Findings | Reference(s) |
| Metagenomics (16S rRNA sequencing) | Vinegar starter cultures | Identified dominant AAB genera (Komagataeibacter, Acetobacter) and novel, non-abundant taxa, including archaea. | nih.gov, frontiersin.org |
| Comparative Genomics | Sourdough starter microbiomes | Revealed variations in metabolic traits and defense mechanisms among different AAB strains, highlighting the impact of strain diversity on microbiome function. | asm.org |
| Proteomics (2D-DIGE) | Acetobacter pasteurianus | Identified 53 proteins with differential expression in response to ethanol and this compound, including those involved in the TCA cycle and outer membrane modifications. | nih.gov |
| Proteomics (LC-MS/MS) | Vinegar acetification profiles | Confirmed the predominance of Komagataeibacter and identified numerous proteins related to stress response and metabolic processes. | mdpi.com |
| Metabolomics & Transcriptomics | Clostridium autoethanogenum (an acetogen) | Revealed that metabolic oscillations during gas fermentation are controlled at the thermodynamic level and are coordinated with cellular redox state. | qut.edu.au, nih.gov |
| Integrated Metagenomics & Proteomics | Submerged vinegar production | Combined 16S rRNA sequencing and MALDI-TOF MS to provide a comprehensive characterization of the microbial community, confirming the importance of Komagataeibacter. | nih.gov, frontiersin.org |
Development of Advanced Computational Models for Complex this compound Systems
The increasing complexity of data generated from experimental studies on this compound production necessitates the development of advanced computational models. These models are becoming indispensable tools for simulating, predicting, and optimizing the intricate processes involved in both biological and chemical synthesis of this compound. By translating complex biological and chemical interactions into a mathematical framework, researchers can gain deeper insights into system dynamics, identify key control points, and design more efficient production strategies.
In the realm of microbial production, kinetic modeling is a prominent approach used to describe the dynamics of fermentation. These models incorporate variables such as substrate consumption (e.g., ethanol), biomass growth, and product (this compound) formation over time. They are crucial for optimizing fermentation conditions in industrial bioreactors, predicting process outcomes, and understanding the inhibitory effects of high substrate and product concentrations on microbial activity. Genome-scale metabolic models (GEMs) represent a more sophisticated approach, reconstructing the entire metabolic network of an organism based on its genomic data. GEMs of acetogenic bacteria, for instance, are used to analyze metabolic flexibility, predict gene knockout effects, and engineer strains for enhanced production of this compound and other value-added chemicals from various feedstocks, including C1 gases like CO and CO2.
For chemical synthesis routes, such as methanol (B129727) carbonylation, computational chemistry plays a vital role. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to elucidate reaction mechanisms at the atomic level. These studies can determine the energetics of catalytic cycles, identify rate-determining steps, and explain the role of promoters and solvents. For example, DFT calculations have been used to investigate the oxidative addition of methyl iodide to rhodium- and iridium-based catalysts in the Monsanto and Cativa processes, providing fundamental insights that can guide the design of more active and stable catalysts. Molecular dynamics (MD) simulations are also used to study the behavior of catalysts and reactants in solution, offering a dynamic view of the solvent effects and catalyst stability that complements static quantum chemical models.
The integration of different modeling approaches is an emerging trend. For instance, combining detailed kinetic models of catalysis with computational fluid dynamics (CFD) allows for the simulation of industrial-scale reactors, accounting for mass and heat transfer limitations alongside chemical kinetics. This multi-scale modeling approach bridges the gap from molecular-level understanding to industrial process optimization. The future development of these computational tools, fueled by advances in machine learning and artificial intelligence, will enable the creation of "digital twins" of this compound production systems. These virtual replicas will allow for in-silico experimentation, process control optimization, and the rapid screening of novel catalysts and microbial strains, thereby accelerating innovation in this compound production.
| Modeling Approach | System Studied | Objectives and Key Insights |
| Kinetic Modeling | Microbial Fermentation (e.g., Acetobacter) | Predicts rates of substrate consumption, biomass growth, and this compound formation; helps optimize reactor conditions and understand substrate/product inhibition. |
| Genome-Scale Metabolic Models (GEMs) | Acetogenic Bacteria (e.g., Clostridium) | Reconstructs metabolic networks to predict growth phenotypes, identify metabolic engineering targets, and optimize pathways for chemical production from C1 gases. |
| Quantum Chemistry (DFT) | Methanol Carbonylation (Monsanto/Cativa process) | Elucidates catalytic mechanisms at the molecular level, calculates reaction energy barriers, and identifies the rate-determining steps to guide catalyst design. |
| Molecular Dynamics (MD) | Homogeneous Catalysis Systems | Simulates the dynamic behavior of catalysts and reactants in solution, providing insights into solvent effects, catalyst stability, and diffusion processes. |
| Multi-scale Modeling (CFD + Kinetics) | Industrial Chemical Reactors | Integrates fluid dynamics with reaction kinetics to simulate large-scale reactor performance, accounting for heat and mass transfer limitations. |
Novel Catalytic Systems for Sustainable this compound Production
The pursuit of more sustainable and economically viable methods for this compound production is driving significant research into novel catalytic systems. Traditional processes, while efficient, often rely on expensive noble metal catalysts and harsh operating conditions. Emerging research focuses on developing alternative catalysts that are more abundant, robust, and capable of utilizing renewable feedstocks, thereby reducing the environmental footprint of this compound synthesis.
One of the most promising areas is the direct synthesis of this compound from syngas (a mixture of CO and H2) or from CO2 and H2. This approach is challenging due to the difficulty in controlling selectivity towards this compound over other products like methane (B114726), methanol, and higher alcohols. Research is focused on designing multifunctional heterogeneous catalysts that can effectively mediate the multiple reaction steps involved. For example, catalysts combining a metal component (like rhodium, iridium, or more earth-abundant metals such as copper and cobalt) for CO activation and dissociation with an acidic or basic support to promote carbon chain formation are being actively investigated. The challenge lies in optimizing the catalyst composition and structure to favor the C-C bond formation required for acetate (B1210297) production.
Another key direction is the improvement of the well-established methanol carbonylation process. While the homogeneous rhodium (Monsanto) and iridium (Cativa) catalysts are highly effective, their recovery from the reaction mixture is difficult and costly. To overcome this, significant effort is being dedicated to the heterogenization of these catalysts. This involves anchoring the active metal complexes onto solid supports like polymers, zeolites, or metal-organic frameworks (MOFs). A successful heterogenized catalyst would combine the high activity and selectivity of its homogeneous counterpart with the ease of separation and recyclability of a solid catalyst, leading to a more sustainable process.
Biocatalysis represents a paradigm shift from traditional chemical synthesis. The use of whole-cell microorganisms, particularly acetogenic bacteria, to produce this compound from C1 feedstocks like CO, CO2, and syngas is a major focus of sustainable chemistry. researchgate.net These microbes utilize the Wood-Ljungdahl pathway to fix carbon under anaerobic conditions. researchgate.net Research in this area is centered on metabolic engineering and synthetic biology to enhance the efficiency, rate, and titer of this compound production. This includes optimizing the enzymatic pathways, improving tolerance to product inhibition, and redirecting carbon flux away from competing byproducts. Furthermore, exploring novel microorganisms from extreme environments could yield more robust biocatalysts capable of withstanding industrial process conditions. The integration of biocatalysis with electrochemical systems (microbial electrosynthesis) is also an emerging frontier, where renewable electricity can be used to drive the reduction of CO2 to acetate by specialized microbes.
| Catalytic System | Feedstock(s) | Description and Research Focus | Potential Advantages |
| Multifunctional Heterogeneous Catalysts | Syngas (CO + H2), CO2 + H2 | Development of catalysts (e.g., supported Rh, Co, Cu) that can directly convert C1 gases to this compound by balancing metal and support functions. | Utilization of waste gases and CO2; potential for lower-cost metals. |
| Heterogenized Homogeneous Catalysts | Methanol, CO | Anchoring of active metal complexes (e.g., Rh, Ir) onto solid supports like polymers, zeolites, or MOFs for the methanol carbonylation process. | Combines high selectivity of homogeneous catalysts with easy separation and recyclability. |
| Whole-Cell Biocatalysts (Acetogens) | Syngas, CO, CO2 | Use of metabolically engineered acetogenic bacteria (Clostridium, Acetobacterium) to convert C1 gases to this compound via the Wood-Ljungdahl pathway. | Operates at ambient temperature/pressure; utilizes renewable/waste feedstocks. researchgate.net |
| Microbial Electrosynthesis Systems | CO2, Renewable Electricity | Integration of acetogenic bacteria with an electrochemical cell where electrons from a cathode drive CO2 reduction to acetate. | Direct conversion of renewable energy and CO2 into a chemical product. |
Elucidation of Undiscovered Biological Signaling Pathways
Recent research has begun to uncover the role of this compound and its conjugate base, acetate, not merely as a metabolic end-product but as a crucial signaling molecule in a wide range of biological systems, from microbes to mammals. The elucidation of these undiscovered signaling pathways is a burgeoning field of study, promising to reveal new mechanisms of cellular regulation, intercellular communication, and host-microbe interactions. A key area of investigation is understanding how cells sense and respond to changes in acetate concentrations.
In bacteria, particularly those involved in fermentation, acetate levels can significantly influence gene expression and metabolic flux. Researchers are exploring how acetate-responsive transcription factors and two-component systems regulate pathways for acid tolerance, substrate utilization, and the production of secondary metabolites. For example, high concentrations of acetate can trigger stress responses that involve modifications to the cell membrane and the upregulation of efflux pumps. Understanding these regulatory circuits is critical for engineering more robust microbial strains for industrial biotechnology.
In mammals, the discovery that acetate can act as a substrate for histone acetylation has opened up a new frontier in epigenetics. Acetate derived from the gut microbiome can enter systemic circulation and influence gene expression in peripheral tissues by modifying chromatin structure. This links microbial metabolism directly to host cellular regulation and has profound implications for health and disease. Future research aims to identify the specific enzymes and transporters involved in this process and to map the genome-wide changes in histone acetylation in response to acetate fluctuations. This could reveal how diet and gut microbiota composition influence processes like immune function and metabolism through epigenetic mechanisms.
Furthermore, acetate has been identified as a ligand for several G-protein coupled receptors (GPCRs), such as GPR43 (also known as FFAR2). These receptors are expressed on various cell types, including immune cells and adipocytes. The activation of these receptors by acetate produced by gut bacteria can trigger signaling cascades that modulate inflammation, hormone secretion (like insulin), and appetite. A major goal is to deconstruct these signaling pathways, identifying the downstream effectors and understanding how they contribute to the physiological effects of microbial acetate production. Elucidating these pathways could provide novel therapeutic targets for metabolic and inflammatory diseases. The intricate signaling roles of acetate highlight a paradigm shift in our understanding of this simple molecule, from a metabolic byproduct to a key regulator of complex biological processes.
| Signaling Mechanism | Biological System | Description and Research Focus | Potential Implications |
| Transcriptional Regulation | Bacteria (e.g., Acetobacter) | Identification of acetate-responsive transcription factors and two-component systems that control genes for acid tolerance, metabolism, and efflux pumps. | Engineering robust microbial strains for improved industrial fermentation. |
| Epigenetic Modification | Mammalian Cells | Investigating how microbial-derived acetate acts as a substrate for histone acetyltransferases (HATs), leading to changes in chromatin structure and gene expression. | Understanding the link between gut microbiota, diet, and host gene regulation in health and disease. |
| Receptor-Mediated Signaling | Mammalian Immune & Metabolic Cells | Characterizing the downstream signaling cascades initiated by acetate binding to G-protein coupled receptors (GPCRs) like GPR43/FFAR2. | Developing novel therapeutic targets for metabolic disorders and inflammatory conditions. |
| Metabolic Feedback Regulation | Microbial & Eukaryotic Systems | Elucidating how intracellular acetate concentrations allosterically regulate key metabolic enzymes, thereby controlling metabolic flux and energy homeostasis. | Fine-tuning metabolic pathways for biotechnological applications and understanding cellular energy balance. |
Expanding the Scope of this compound in Advanced Functional Materials
While traditionally used as a commodity chemical and solvent, this compound is emerging as a versatile building block and processing agent in the development of advanced functional materials. Research is actively exploring its role in creating materials with tailored properties for a range of high-performance applications, moving far beyond its conventional uses. This expansion is driven by the need for sustainable, cost-effective, and environmentally benign materials and synthesis methods.
A significant area of research is the use of this compound as a precursor for advanced polymers and bioplastics. For example, it is the key raw material for producing vinyl acetate monomer (VAM), the building block for polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH). Current research focuses on developing novel catalytic routes to VAM with higher efficiency and lower environmental impact. Furthermore, this compound is being investigated as a carbon source for microbial production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. Engineering microbial strains to efficiently convert acetate into various PHA monomers could lead to bioplastics with a wide range of physical properties, from rigid to elastomeric.
This compound is also gaining prominence as a functional solvent and catalyst in the synthesis of nanomaterials. In sol-gel processes, it is often used to control the hydrolysis and condensation rates of metal alkoxide precursors, thereby influencing the morphology, crystal structure, and surface area of the resulting metal oxide nanoparticles (e.g., TiO2, ZnO). Its role as both a pH modifier and a ligand allows for fine-tuning the particle size and preventing agglomeration. Similarly, in the synthesis of perovskite solar cells, this compound is used as an additive in precursor solutions to improve the quality and stability of the perovskite crystal film, a critical factor for achieving high photovoltaic efficiency.
Another emerging paradigm is the use of this compound in the processing of biomass into functional materials. It is employed as a catalyst and solvent in organosolv pulping processes to fractionate lignocellulosic biomass into high-purity cellulose (B213188), hemicellulose, and lignin (B12514952). These fractions can then be used as precursors for biofuels, biochemicals, and advanced materials like cellulose nanocrystals and carbon fibers. Research in this domain aims to optimize the "acetosolv" process for different biomass feedstocks and to develop methods for valorizing all resulting fractions, contributing to a circular bioeconomy. The unique chemical properties of this compound are thus enabling innovations across the materials science landscape, from biodegradable plastics to next-generation energy and electronic devices.
| Application Area | Role of this compound | Material/Product Examples | Research Objective |
| Polymer Synthesis | Monomer Precursor / Carbon Source | Polyvinyl acetate (PVA), Polyhydroxyalkanoates (PHAs) | Developing sustainable routes to VAM; engineering microbes for efficient conversion of acetate to bioplastics. |
| Nanomaterial Synthesis | Solvent, Catalyst, Stabilizer | Metal oxides (TiO2, ZnO), Perovskite thin films | Controlling particle size, crystallinity, and morphology; improving the quality and stability of functional layers for solar cells. |
| Biomass Processing | Solvent and Catalyst | Cellulose, Lignin, Hemicellulose fractions | Optimizing the "acetosolv" process for efficient fractionation of lignocellulose into valuable precursors for biofuels and materials. |
| Functional Gels & Hydrogels | Crosslinking Agent / pH Modifier | Cellulose acetate hydrogels, Chitosan-based gels | Creating stimuli-responsive materials for applications in drug delivery, tissue engineering, and environmental remediation. |
Advanced Strategies for Environmental Mitigation and Resource Recovery
This compound and other volatile fatty acids (VFAs) are common components of various industrial and agricultural waste streams. While historically viewed as pollutants that contribute to chemical oxygen demand (COD) in wastewater, emerging paradigms focus on them as valuable resources. Advanced strategies are being developed not only to mitigate the environmental impact of acetate-rich effluents but also to recover and convert them into value-added products, aligning with the principles of a circular economy.
One of the most prominent strategies involves biotechnological conversion. Mixed microbial communities in anaerobic digesters can convert the organic carbon in wastewater, including acetate, into biogas (a mixture of methane and CO2). Current research aims to optimize this process for higher methane yields and to develop selective processes that favor the production of other products. For instance, chain elongation is a microbial process that converts acetate and ethanol into more valuable medium-chain fatty acids (MCFAs) like caproate and caprylate, which are precursors for liquid biofuels, animal feed additives, and antimicrobial agents. The focus is on enriching for specific microbial consortia and optimizing reactor conditions to maximize the efficiency and selectivity of this conversion.
Microbial electrosynthesis (MES) is another cutting-edge technology for resource recovery. In an MES reactor, electroactive microorganisms at a cathode use electrons derived from renewable electricity to reduce organic molecules. Acetate-rich wastewater can be fed into such systems, where microbes can upgrade the acetate into more complex organic compounds. Conversely, microbial fuel cells (MFCs) can treat the same waste streams while simultaneously generating electricity, using bacteria that oxidize acetate at the anode to release electrons. Research is geared towards improving electrode materials, reactor design, and understanding the complex microbial ecologies to make these bioelectrochemical systems more efficient and economically viable.
In addition to bioconversion, advanced separation and purification technologies are being developed to recover this compound directly from waste streams. Membrane-based processes, such as membrane distillation and pervaporation, offer a low-energy alternative to conventional distillation for separating this compound from aqueous solutions. Researchers are designing novel membranes with enhanced selectivity and flux for acetate recovery. Furthermore, reactive extraction methods, which use a solvent containing an extractant that chemically complexes with this compound, are being optimized to achieve high recovery efficiencies from dilute industrial effluents. These recovered streams of this compound can then be reused in industrial processes or serve as a feedstock for the production of other chemicals, turning a waste management challenge into an economic opportunity.
| Strategy | Technology | Input Stream | Output Product(s) | Research Focus |
| Biogas Production | Anaerobic Digestion | Industrial/agricultural wastewater | Methane (Biogas) | Optimizing microbial consortia and reactor conditions for enhanced methane yield and process stability. |
| Biochemical Upcycling | Microbial Chain Elongation | Acetate-rich effluents, ethanol | Medium-Chain Fatty Acids (e.g., Caproate) | Enriching for specific microorganisms and controlling process parameters to maximize conversion efficiency and product selectivity. |
| Bioelectrochemical Conversion | Microbial Fuel Cells (MFCs) / Microbial Electrosynthesis (MES) | Organic wastewater | Electricity, Hydrogen, Value-added chemicals | Developing advanced electrode materials, optimizing reactor designs, and improving the performance of electroactive microbial communities. |
| Physical/Chemical Recovery | Membrane Separation / Reactive Extraction | Dilute industrial effluents | Purified this compound | Designing novel membranes with high selectivity and flux; identifying more efficient and environmentally friendly solvent/extractant systems. |
Q & A
Q. How to evaluate this compound’s effect on enzymatic activity using hypothesis-driven experiments?
- Protocol : (1) Hypothesis: Acid denatures catalase. (2) Test: Compare O₂ production (bubble rate) from H₂O₂ with/without this compound (pH 3–5). (3) Controls: Buffer-only and heat-denatured enzyme.
- Analysis : IC₅₀ calculation via nonlinear regression. Structural insights from CD spectroscopy or molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
